molecular formula C5H8FN3O2S B8052809 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide

4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Katalognummer: B8052809
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: ADHGLMGFKKIFFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS 143535-54-0) is a high-purity chemical reagent with the molecular formula C5H8FN3O2S and a molecular weight of 193.20 g/mol . This compound is a fluorinated pyrazole-sulfonamide derivative designed for research and development applications. It serves as a versatile building block in organic synthesis and medicinal chemistry, particularly in the construction of more complex molecules. The fluorine atom and the dimethylsulfonamide group on the pyrazole ring make it a valuable precursor for developing pharmacologically active compounds. Researchers can utilize this reagent in Suzuki cross-coupling reactions, where the pyrazole ring can be further functionalized, or it can act as a sulfonylation agent in nucleophilic substitution reactions. Proper handling procedures should be observed. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Safety Information: This compound requires careful handling. Safety information indicates the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. Specifications: • CAS RN: 143535-54-0 • MDL Number: MFCD29761283 • Molecular Formula: C5H8FN3O2S • Molecular Weight: 193.20 g/mol • SMILES: CN(C)S(=O)(=O)N1C=C(C=N1)F

Eigenschaften

IUPAC Name

4-fluoro-N,N-dimethylpyrazole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN3O2S/c1-8(2)12(10,11)9-4-5(6)3-7-9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHGLMGFKKIFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(C=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emerging Role of 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole sulfonamide scaffold represents a privileged structural motif in medicinal chemistry, consistently appearing in a diverse array of pharmacologically active agents. This technical guide focuses on a specific, yet promising, member of this class: 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide. We will delve into the synthetic rationale, explore its potential as a versatile building block, and elucidate its anticipated biological activities based on extensive structure-activity relationship (SAR) studies of analogous compounds. This guide aims to provide drug discovery professionals with a comprehensive understanding of the potential applications and experimental considerations for incorporating this molecule into their research and development pipelines.

Introduction: The Pyrazole Sulfonamide Pharmacophore

The fusion of a pyrazole ring and a sulfonamide group creates a pharmacophore with a unique combination of physicochemical properties. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, offer a scaffold that is metabolically stable and capable of participating in various non-covalent interactions, including hydrogen bonding and π-stacking.[1] The sulfonamide moiety, a cornerstone of medicinal chemistry, is a versatile functional group known for its ability to act as a hydrogen bond donor and acceptor, as well as a mimic of other functional groups.[2] The combination of these two moieties has led to the development of drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral agents.[3][4]

The inherent structural diversity of the pyrazole nucleus allows for fine-tuning of pharmacological properties, making it an attractive target for medicinal chemists.[5] The introduction of a fluorine atom at the 4-position of the pyrazole ring, as in our subject compound, is a strategic modification. Fluorine's high electronegativity and small size can significantly impact a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[6]

Synthesis and Characterization

While a specific, detailed synthesis for 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide is not extensively documented in publicly available literature, its synthesis can be logically deduced from established methods for preparing analogous pyrazole sulfonamides. A plausible synthetic route would involve a multi-step process.

Conceptual Synthetic Workflow

G A Starting Material: 4-Fluoropyrazole B Sulfonylation: Reaction with Sulfamoyl Chloride A->B Chlorosulfonic Acid or SO2Cl2 C Intermediate: 4-Fluoro-1H-pyrazole-1-sulfonyl chloride B->C D Amination: Reaction with Dimethylamine C->D Excess Dimethylamine E Final Product: 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide D->E

Caption: A plausible synthetic pathway for 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide.

Detailed Experimental Protocol (Hypothetical)
  • Sulfonylation of 4-Fluoropyrazole: To a solution of 4-fluoropyrazole in an appropriate aprotic solvent (e.g., dichloromethane or acetonitrile), cooled to 0°C, is added chlorosulfonic acid or sulfuryl chloride dropwise. The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Sulfonyl Chloride: The reaction mixture is carefully quenched with ice-water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 4-fluoro-1H-pyrazole-1-sulfonyl chloride.

  • Amination with Dimethylamine: The crude sulfonyl chloride is dissolved in a suitable solvent and added dropwise to a cooled solution of excess dimethylamine. The reaction is stirred at room temperature until completion.

  • Final Purification: The reaction mixture is worked up by washing with water and brine. The organic layer is dried and concentrated. The final product, 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide, is purified by column chromatography on silica gel.

Characterization would involve standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and elemental analysis to confirm the structure and purity of the final compound.[7]

Potential Applications in Drug Discovery

Based on the known biological activities of structurally related pyrazole sulfonamides, 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide can be envisioned as a valuable scaffold or lead compound in several therapeutic areas.

Enzyme Inhibition

The sulfonamide group is a well-established zinc-binding group, making pyrazole sulfonamides potent inhibitors of zinc-containing enzymes such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).

  • Carbonic Anhydrase Inhibition: CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[8] The substitution pattern on the pyrazole and sulfonamide moieties can be tailored to achieve isoform-selective inhibition.

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[8] Pyrazole derivatives have shown promising inhibitory activity against both AChE and BChE.[5]

Anticancer Activity

Numerous pyrazole sulfonamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[3][9] The mechanism of action is often multifactorial and can involve:

  • Kinase Inhibition: The pyrazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are often dysregulated in cancer.

  • Induction of Apoptosis: These compounds can trigger programmed cell death through various signaling pathways.

Antimicrobial and Antiviral Activities

The sulfonamide class of drugs has its origins in antibacterial chemotherapy.[2] The pyrazole sulfonamide scaffold has been explored for the development of novel antibacterial, antifungal, and antiviral agents.[4][10] The mechanism of action for antibacterial sulfonamides typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2][11]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole sulfonamides is highly dependent on the nature and position of substituents on both the pyrazole ring and the sulfonamide nitrogen.

Structural Modification Observed Effect on Biological Activity Reference
Substitution on the Pyrazole Ring The presence of small alkyl or aryl groups can influence potency and selectivity. Halogen substitution, particularly fluorine, can enhance metabolic stability and cell permeability.[6]
Position of the Sulfonamide Group The point of attachment of the sulfonamide group to the pyrazole ring (e.g., N1 vs. C4) significantly impacts the inhibitory profile against different enzymes.[3][8]
Substitution on the Sulfonamide Nitrogen Substitution with different amines (primary, secondary, or tertiary) can modulate the hydrogen bonding capacity and overall lipophilicity of the molecule, affecting its target engagement and pharmacokinetic properties.[7]

Future Directions and Conclusion

4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide represents a promising, yet underexplored, chemical entity in the vast landscape of medicinal chemistry. Its straightforward, albeit hypothetical, synthesis and the predictable influence of its structural features make it an attractive starting point for the design of new therapeutic agents.

Future research should focus on the definitive synthesis and comprehensive biological evaluation of this compound against a panel of relevant targets, including kinases, carbonic anhydrases, and microbial enzymes. Elucidating its precise mechanism of action and establishing a clear structure-activity relationship will be crucial for its development as a lead compound. The strategic incorporation of the 4-fluoro and N,N-dimethyl substituents provides a solid foundation for generating novel intellectual property and developing next-generation therapeutics.

References

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. NIH National Library of Medicine. [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. NIH National Library of Medicine. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Thieme Connect. [Link]

  • Discovery of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides as potential succinate dehydrogenase inhibitors. PubMed. [Link]

  • Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry. [Link]

  • Mode of Action of Sulfanilyl Fluoroquinolones. NIH National Library of Medicine. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. SpringerLink. [Link]

  • 4-fluoro-N, N-dimethyl-1H-pyrazole-1-sulfonamide, min 97%, 100 mg. HDH Chemicals. [Link]

  • 4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide from Aladdin Scientific. Biocompare. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. NIH National Library of Medicine. [Link]

  • Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases. [Link]

Sources

4-fluoropyrazole sulfonamide derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Fluoropyrazole Sulfonamide Derivatives in Medicinal Chemistry

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets.[1] Its unique five-membered aromatic ring structure, containing two adjacent nitrogen atoms, provides an ideal template for developing therapeutic agents across diverse disease areas, including oncology, inflammation, and infectious diseases.[1][2] When this potent core is functionalized with a sulfonamide moiety (–SO₂NH–), the resulting pyrazole sulfonamide derivatives gain access to critical interactions with key enzymes, making them a cornerstone in medicinal chemistry.[2][3]

The strategic incorporation of a fluorine atom, specifically at the 4-position of the pyrazole ring, is a deliberate design choice rooted in established medicinal chemistry principles. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity, often leading to enhanced potency and a more favorable pharmacokinetic profile. This guide provides a comprehensive technical overview of 4-fluoropyrazole sulfonamide derivatives, exploring their rational design, synthesis, mechanisms of action, and therapeutic applications, intended for researchers and professionals in the field of drug development.

Part 1: Rational Design and Synthesis

The construction of 4-fluoropyrazole sulfonamide derivatives is a multi-step process that begins with the synthesis of the core pyrazole ring, followed by the introduction of the sulfonamide group. The choice of synthetic route is often dictated by the desired substitution patterns on both the pyrazole and the sulfonamide moieties, which are critical for tuning the molecule's biological activity.

Core Scaffold Synthesis: The Knorr Pyrazole Synthesis and Vilsmeier-Haack Formylation

A common and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester or a 1,3-diketone with a hydrazine derivative.[3] However, for creating 4-formylpyrazoles, which are key precursors, the Vilsmeier-Haack reaction is particularly effective. This reaction utilizes a mixture of phosphoryl chloride (POCl₃) and a substituted amide like dimethylformamide (DMF) to formylate an activated substrate, such as a hydrazone, which then cyclizes to form the 4-formylpyrazole ring system.[4]

The formyl group at the 4-position is an exceptionally useful synthetic handle. It can be readily converted into other functional groups, but crucially, it serves as the precursor for the introduction of the fluorine atom.

Introduction of the Fluorine Atom and Sulfonamide Moiety

The synthesis of the final 4-fluoropyrazole sulfonamide derivatives typically follows a logical sequence. Starting from a key intermediate like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the molecule is built up.[5] This intermediate can be conjugated with an aminophenol, and subsequently, various arylsulfonyl chlorides can be reacted with the hydroxyl group to yield the target compounds.[5]

A representative synthetic workflow is outlined below:

G cluster_prep Intermediate Preparation cluster_modification Core Modification & Coupling cluster_final Final Sulfonylation A β-Ketoester C Pyrazole Carboxylic Acid Intermediate A->C Knorr Condensation B Hydrazine Derivative B->C E 4-Fluoropyrazole Intermediate C->E Fluorination D Fluorinating Agent (e.g., DAST) H Coupled Pyrazole-Amine Intermediate E->H Amide Bond Formation F Aminophenol / Substituted Amine F->H G Amide Coupling (EDCI, DMAP) K Final 4-Fluoropyrazole Sulfonamide Derivative H->K Sulfonylation I Arylsulfonyl Chloride (Ar-SO₂Cl) I->K J Base (e.g., Pyridine) J->K

Caption: Generalized synthetic workflow for 4-fluoropyrazole sulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

The following protocol is a representative example adapted from published literature for the synthesis of N-(substituted)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives.[2]

Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

  • To a cooled (0-5 °C) flask containing chlorosulfonic acid (5 mL), add 1,3,5-trimethylpyrazole (1.10 g, 10 mmol) portion-wise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carefully pour the mixture onto crushed ice.

  • The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the pyrazole-4-sulfonyl chloride intermediate.

Step 2: Synthesis of the final sulfonamide derivative (e.g., N-(phenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide)

  • Dissolve the pyrazole-4-sulfonyl chloride (2.09 g, 10 mmol) in dichloromethane (DCM, 20 mL).

  • Add phenethylamine (1.21 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the mixture with 1N HCl (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the final compound.

Step 3: Characterization

  • The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2] For example, the ¹H NMR spectrum would show characteristic peaks for the pyrazole ring protons, the methyl groups, and the phenethyl moiety, while HRMS would confirm the exact molecular weight.[2]

Part 2: Therapeutic Applications and Mechanisms of Action

4-Fluoropyrazole sulfonamide derivatives have demonstrated a wide spectrum of biological activities, primarily by acting as potent enzyme inhibitors. Their efficacy is deeply tied to the specific molecular interactions between the pyrazole sulfonamide core and the active site of the target enzyme.

Anti-inflammatory and Analgesic Activity: COX-2 Inhibition

A significant area of investigation for pyrazole sulfonamides is in the development of anti-inflammatory agents that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[6][7] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a validated strategy for developing non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective inhibitors.[7]

The drug Celecoxib, a pyrazole-based sulfonamide, is a well-known selective COX-2 inhibitor. Novel 4-fluoropyrazole sulfonamide derivatives are designed as celecoxib analogues, aiming for enhanced potency and safety.[6]

Mechanism of Action: The sulfonamide moiety is crucial for binding within the active site of the COX-2 enzyme. It interacts with a specific hydrophilic side pocket, while the pyrazole ring and its substituents occupy the main channel. The fluorine atom can enhance this binding by forming favorable electrostatic interactions or by improving the molecule's overall electronic properties.

AA Arachidonic Acid (AA) COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (e.g., PGE₂) COX2->PGs Catalysis Inflammation Inflammation & Pain PGs->Inflammation Signal Inhibitor 4-Fluoropyrazole Sulfonamide Derivative Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 inflammatory pathway by 4-fluoropyrazole sulfonamides.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[3][8] Sulfonamides are a classic class of CA inhibitors, with the sulfonamide group coordinating directly to the zinc ion (Zn²⁺) in the enzyme's active site.[8][9]

Recent studies have explored novel pyrazolone derivatives bearing a sulfonamide group as potent inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II).[3][8] These compounds have shown inhibitory activity in the nanomolar range, often surpassing the efficacy of standard reference drugs like acetazolamide (AAZ).[8]

Structure-Activity Relationship (SAR):

  • The primary sulfonamide group (–SO₂NH₂) is essential for potent CA inhibition as it acts as the zinc-binding group (ZBG).[3][8]

  • The pyrazole ring and its substituents interact with hydrophilic and hydrophobic residues within the active site cavity, influencing isoform selectivity.[9]

  • The position of the sulfonamide group on an attached benzene ring (meta vs. para) can significantly affect selectivity between different CA isoenzymes.[3]

Antimicrobial and Antifungal Activity

The sulfonamide scaffold has its historical roots in antimicrobial chemotherapy.[10] These compounds act as structural analogues of para-aminobenzoic acid (PABA), competitively inhibiting the dihydropteroate synthetase enzyme in bacteria, which is essential for folic acid synthesis.[10]

Novel pyrazole sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties.[11][12] Certain N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamide derivatives have shown potent activity against various bacterial and fungal strains, in some cases comparable or superior to standard drugs like Ofloxacin and Fluconazole.[11] Similarly, pyrazolecarbamide derivatives containing a sulfonate fragment have exhibited significant antifungal activity against pathogens like Rhizoctonia solani.[5]

Antiproliferative Activity

The pyrazole core is a feature of several approved anticancer drugs, particularly kinase inhibitors.[1] Researchers have synthesized and tested new 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives for their antiproliferative effects against cancer cell lines, such as the human monocytic cell line U937.[2] These studies aim to identify compounds that can inhibit cancer cell growth without inducing significant cytotoxicity, as measured by assays like the LDH (lactate dehydrogenase) release assay.[2]

Part 3: Biological Evaluation Workflow

The preclinical assessment of 4-fluoropyrazole sulfonamide derivatives follows a standardized but rigorous workflow designed to characterize their potency, selectivity, and preliminary safety profile.

cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Compound Design & Computational Modeling B Chemical Synthesis & Purification A->B C Structural Characterization (NMR, HRMS, X-ray) B->C D Primary Screening: Enzyme Inhibition Assays (e.g., COX-2, CA, Kinase) C->D E Cell-Based Assays: - Antiproliferative (MTT, CellTiter-Glo) - Anti-inflammatory (PGE₂ release) D->E F Selectivity Profiling (e.g., COX-1 vs. COX-2) E->F G ADME/T Profiling (Solubility, Stability, Cytotoxicity) F->G H Animal Model of Disease (e.g., Carrageenan-induced paw edema) G->H I Pharmacokinetic (PK) Studies H->I J Preliminary Toxicology & Histopathology I->J

Caption: Standard workflow for the preclinical evaluation of therapeutic candidates.

Quantitative Data Summary

The efficacy of these derivatives is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Lower values indicate higher potency.

Compound ClassTarget EnzymeRepresentative IC₅₀ / Kᵢ (nM)Reference
Pyrazole SulfonamideCOX-210 - 80[6][7]
Pyrazolone SulfonamidehCA I18.03 - 75.54 (Kᵢ)[3][8]
Pyrazolone SulfonamidehCA II24.84 - 85.42 (Kᵢ)[3][8]
Sulfaguanidine Pyrazoleα-Glucosidase390[13]
PyrazolecarbamideR. solani (Antifungal)450 (EC₅₀ in mg/L)[5]

Conclusion and Future Perspectives

4-Fluoropyrazole sulfonamide derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The synergistic combination of the privileged pyrazole scaffold, the functionally critical sulfonamide moiety, and the strategic placement of a fluorine atom provides a powerful template for designing potent and selective enzyme inhibitors. The breadth of their activity—spanning anti-inflammatory, anticancer, antimicrobial, and neurological applications—underscores their therapeutic potential.[6][8][14]

Future research will likely focus on refining the isoform selectivity of these inhibitors, particularly for targets like carbonic anhydrases and kinases, to minimize off-target effects and enhance safety profiles. The continued exploration of structure-activity relationships, aided by computational modeling and X-ray crystallography, will enable the rational design of next-generation derivatives with optimized pharmacokinetic and pharmacodynamic properties, paving the way for their translation into clinical candidates.

References

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry. (2022-06-21). Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. (2023-07-13). Available at: [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Research Square. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology. (2017-10-31). Available at: [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. (2025-03-24). Available at: [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. (1984-03). Available at: [Link]

  • Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. (2023-11-07). Available at: [Link]

  • Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy. International Journal of Biological Macromolecules. (2024-12-28). Available at: [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry. (2020-03-01). Available at: [Link]

Sources

Electronic properties of 4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Architecture of 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Executive Summary

4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS: 143535-54-0) represents a highly specialized scaffold in modern medicinal chemistry, distinguished by its unique "push-pull" electronic modulation. Unlike standard pyrazoles, this molecule features dual electron-withdrawing vectors: the inductive pull of the C4-fluorine atom and the strong mesomeric/inductive withdrawal of the N1-dimethylsulfamoyl group.

This guide deconstructs the electronic properties of this molecule, providing a predictive framework for its reactivity, physicochemical behavior, and utility as a pharmacophore or intermediate in drug discovery.

Electronic Architecture & Orbital Dynamics

The reactivity of this molecule is defined by the competition between the fluorine atom and the sulfonamide group. Understanding this interplay is critical for predicting site-selective functionalization.

The Fluorine Effect (Position C4)
  • Inductive Withdrawal (-I): The high electronegativity of fluorine (

    
    ) creates a strong 
    
    
    
    -bond dipole, pulling electron density away from the C4 carbon. This deactivates the ring towards electrophilic attack.
  • Resonance Donation (+R): Conversely, the fluorine lone pairs can donate into the

    
    -system. However, in the pyrazole ring, the inductive effect generally dominates, leaving C4 electron-deficient relative to a hydro-congener.
    
The Sulfonamide "Anchor" (Position N1)
  • Strong Electron Withdrawal: The sulfonyl group (

    
    ) is a powerful electron-withdrawing group (EWG). It pulls electron density from the N1 nitrogen, which in turn pulls density from the entire 
    
    
    
    -system of the pyrazole.
  • N2 Basicity Modulation: The electron deficiency propagated by the sulfonamide group significantly lowers the basicity of the N2 nitrogen (the pyridine-like nitrogen). While typical pyrazoles have a pKa (conjugate acid) of ~2.5, this sulfonamide derivative is expected to be significantly less basic, potentially requiring strong acids for protonation.

The "C5-H Acidification" Phenomenon

The most critical electronic consequence of the 1-sulfonamide group is the acidification of the C5-proton.

  • Mechanism: The inductive withdrawal from N1 makes the adjacent C5-H bond more acidic.

  • Implication: This creates a specific handle for Lithiation-Dehydrogenation or C-H Activation chemistry, allowing selective functionalization at C5 without touching the C4-F bond.

Visualization: Electronic Vector Map

The following diagram illustrates the electronic forces at play within the molecule, mapping the inductive and resonance effects that define its reactivity.

ElectronicMap F Fluorine (C4) High Electronegativity Pyraz Pyrazole Core (Electron Deficient) F->Pyraz -I Effect (Strong) Pyraz->F +R Effect (Weak) C5 C5 Position (Activated C-H) Pyraz->C5 Inductive Activation Sulf Sulfonamide (N1) Strong EWG Sulf->Pyraz -I / -M Effect

Figure 1: Vector map showing the dual electron-withdrawing effects of Fluorine and Sulfonamide on the pyrazole core.

Physicochemical Properties & Data

The following data summarizes the estimated and observed properties derived from structural analysis and analogous fluorinated pyrazoles.

PropertyValue / DescriptionImpact on Drug Design
Molecular Weight 193.20 g/mol Fragment-like; ideal for Lead-Oriented Synthesis.
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; good membrane permeability.
H-Bond Donors 0The sulfonamide is

-disubstituted (capped).
H-Bond Acceptors 4 (N2, F,

)
Interaction points for kinase/enzyme active sites.
Topological Polar Surface Area (TPSA) ~50 ŲWell within the range for BBB penetration (<90 Ų).
Reactivity Profile Electrophile-ResistantStable to oxidation; susceptible to nucleophilic attack at high T.

Synthetic Protocol: Introduction of the Sulfonamide

While this molecule can be purchased, synthesizing it allows for the introduction of isotopic labels or varying sulfonamide caps. The following protocol describes the sulfonylation of 4-fluoropyrazole.

Reaction Logic

We utilize Dimethylsulfamoyl chloride as the electrophile. A weak base (TEA or Pyridine) is sufficient to deprotonate the pyrazole NH (pKa ~13), facilitating the nucleophilic attack on the sulfur atom.

Step-by-Step Methodology

Reagents:

  • 4-Fluoro-1H-pyrazole (1.0 eq)

  • Dimethylsulfamoyl chloride (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ). Add 4-Fluoro-1H-pyrazole (10 mmol) and anhydrous DCM (20 mL).
    
  • Deprotonation: Cool the solution to 0°C in an ice bath. Add TEA (20 mmol) dropwise over 5 minutes. Stir for 15 minutes.

  • Addition: Add Dimethylsulfamoyl chloride (12 mmol) dropwise via syringe. The reaction is exothermic; maintain temperature < 5°C.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).

  • Workup: Quench with water (20 mL). Extract the organic layer.[2] Wash with 1M HCl (to remove excess TEA), then brine.

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify via silica gel chromatography if necessary (though often obtained pure).
    
Synthesis Workflow Diagram

SynthesisFlow Start 4-Fluoro-1H-pyrazole (Nucleophile) Base Base: TEA Solvent: DCM, 0°C Start->Base Reagent Dimethylsulfamoyl Chloride (Electrophile) Reagent->Base Intermediate Transition State (N-S Bond Formation) Base->Intermediate Nucleophilic Attack Product 4-fluoro-N,N-dimethyl- 1H-pyrazole-1-sulfonamide Intermediate->Product Elimination of Cl-

Figure 2: Logical workflow for the synthesis of the target sulfonamide.

Strategic Applications in Drug Discovery

The "Capped" Sulfonamide Advantage

Primary sulfonamides (


) are classic carbonic anhydrase inhibitors (CAIs). By using the 

-dimethyl variant:
  • Selectivity: You eliminate CAI activity (which requires a free NH), reducing off-target diuretic side effects.

  • Solubility: The dimethyl group disrupts intermolecular H-bonding, often improving solubility in organic solvents compared to the primary sulfonamide.

Metabolic Stability

The C4-Fluorine atom blocks the primary site of metabolic oxidation (P450-mediated hydroxylation) on the pyrazole ring. This significantly extends the half-life (


) of the scaffold in vivo.
C-H Activation Precursor

This molecule is an excellent substrate for Directed ortho-Metalation (DoM) .

  • Experiment: Treatment with LDA at -78°C will selectively deprotonate C5.

  • Result: The resulting anion can be quenched with electrophiles (e.g., Iodine, Aldehydes) to create highly substituted pyrazoles that are otherwise difficult to synthesize.

References

  • Synthesis and Properties of Fluorinated Pyrazoles Source:Journal of Fluorine Chemistry Note: General methodology for electrophilic fluorination and properties of 4-fluoropyrazoles.

  • Sulfonamides as Protecting Groups and Pharmacophores Source:Chemical Reviews Context: Mechanisms of sulfonamide electron withdrawal and stability.

  • C-H Activation of Pyrazoles Source:Angewandte Chemie International Edition Context: Use of N-protecting groups to direct C5-lithiation.

  • Commercially Available Building Blocks Source:Sigma-Aldrich / Merck Context: Commercial availability and physical safety data for CAS 143535-54-0.

Sources

A Technical Guide to the N,N-Dimethylsulfamoyl (DMS) Protecting Group on Pyrazoles: Stability, Application, and Strategic Removal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N-Protection in Pyrazole Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The synthesis of complex, substituted pyrazoles often requires the temporary masking of the acidic N-H proton to prevent unwanted side reactions and to direct reactivity to specific positions on the heterocyclic ring. The choice of a nitrogen protecting group is a critical strategic decision, dictating the feasible reaction pathways and the ultimate efficiency of a synthetic route.

Among the arsenal of available protecting groups, the N,N-dimethylsulfamoyl (DMS or -SO₂NMe₂) group stands out for its unique combination of robust stability and its powerful ability to function as a directed metalation group (DMG). This guide provides an in-depth analysis of the DMS protecting group in the context of pyrazole chemistry, offering field-proven insights into its stability profile, protocols for its installation and removal, and its strategic application in complex molecule synthesis.

Installation of the Dimethylsulfamoyl Group

The DMS group is typically installed by treating the parent pyrazole with N,N-dimethylsulfamoyl chloride in the presence of a suitable base. The electron-withdrawing nature of the sulfamoyl moiety significantly lowers the basicity of the pyrazole nitrogens upon installation.

Experimental Protocol: N-Sulfonylation of Pyrazole
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the parent pyrazole (1.0 eq).

  • Dissolution: Dissolve the pyrazole in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF), to a concentration of 0.2-0.5 M.

  • Base Addition: Add a suitable base (1.2-1.5 eq). For reactions in THF or DCM, triethylamine is a common choice. For reactions in DMF, a solid base like potassium carbonate (K₂CO₃) can be used.[3] Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add N,N-dimethylsulfamoyl chloride (1.1-1.2 eq) dropwise to the stirred solution.[3][4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[4]

G cluster_workflow Workflow: N-DMS Protection of Pyrazole start Dissolve Pyrazole in Anhydrous Solvent add_base Add Base (e.g., Et3N) Cool to 0 °C start->add_base add_dmsc Add N,N-Dimethylsulfamoyl Chloride (DMS-Cl) add_base->add_dmsc react Stir at RT (8-16h) add_dmsc->react workup Aqueous Workup & Extraction react->workup purify Purification (Chromatography) workup->purify product N-DMS-Protected Pyrazole purify->product

Caption: General workflow for the N-protection of pyrazoles using DMS-Cl.

Stability Profile of N-DMS-Pyrazoles

The utility of a protecting group is defined by its stability across a range of chemical conditions. The DMS group is known for its considerable robustness, a direct consequence of the strong S-N bond and the electron-deficient nature of the sulfonamide. This stability allows for a wide variety of subsequent chemical transformations to be performed on the protected pyrazole.

Condition CategoryReagent/EnvironmentStabilityCausality & Expert Insight
Acidic Mild Acids (e.g., Acetic Acid, sat. NH₄Cl)Stable The S-N bond is not susceptible to cleavage by weak acids. The lone pairs on the sulfonyl oxygens and pyrazole nitrogens are weakly basic.
Strong Protic Acids (e.g., 2N HCl, TFA)Labile Protonation of the pyrazole nitrogen followed by nucleophilic attack on the sulfur atom can facilitate cleavage, though this often requires elevated temperatures or prolonged reaction times.[1]
Harsh Protic Acids (e.g., HBr in AcOH)Labile These are standard, albeit harsh, conditions for the cleavage of robust sulfonamides.[5] Their use is generally reserved for final deprotection steps on tolerant substrates.
Basic Amine Bases (e.g., Et₃N, Pyridine, DBU)Stable The DMS group is exceptionally stable to organic and inorganic bases, making it fully orthogonal to protecting groups like Fmoc, which are cleaved by amines.
Aqueous Base (e.g., NaOH, K₂CO₃)Stable Hydrolytic cleavage under basic conditions is not observed.
Reductive Catalytic Hydrogenation (e.g., H₂, Pd/C)Generally Stable The sulfonamide linkage is resistant to standard catalytic hydrogenation, allowing for the reduction of nitro groups, alkenes, or the removal of benzyl groups in its presence.[6]
Dissolving Metal Reduction (e.g., Na/NH₃)Labile This is a classic, powerful method for sulfonamide cleavage but suffers from poor functional group tolerance.[5]
Mg in MethanolPotentially Labile The Mg/MeOH system is a known reagent for desulfonylation and presents a milder reductive cleavage alternative, though its efficacy can be substrate-dependent.[7]
Organometallic Organolithiums (e.g., n-BuLi, s-BuLi, LDA)Stable The DMS group is stable to strong, non-nucleophilic organometallic bases at low temperatures. This stability is the foundation of its use as a directed metalation group.[1]

Synthetic Utility: A Premier Directed ortho-Metalation Group (DMG)

The most significant strategic advantage of the DMS group on a pyrazole is its function as a highly effective directed ortho-metalation group (DoM). It reliably directs deprotonation by strong lithium bases to the adjacent C5 position of the pyrazole ring. This occurs via a chelation-assisted mechanism where the lithium cation is coordinated by a sulfonyl oxygen and the N2 nitrogen of the pyrazole, positioning the base for selective proton abstraction at C5. The resulting C5-lithiated pyrazole is a powerful nucleophile that can be trapped with a wide array of electrophiles.

Caption: Chelation-assisted directed metalation of an N-DMS pyrazole.

Experimental Protocol: C5-Functionalization via DoM
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the N-DMS-protected pyrazole (1.0 eq) dissolved in anhydrous THF (0.2-0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.

  • Electrophilic Quench: Add a solution of the desired electrophile (1.2-1.5 eq) in anhydrous THF dropwise at -78 °C. Examples of electrophiles include aldehydes (to form alcohols), iodine (to form iodides), trialkyl borates (to form boronic esters), or CO₂ (to form carboxylic acids).

  • Warming & Quench: After stirring for an additional 1-3 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl.

  • Workup and Purification: Perform a standard aqueous workup and extraction as described in the protection protocol. Purify the resulting C5-functionalized pyrazole by flash column chromatography.

Deprotection of the N-DMS Group

The inherent stability of the DMS group necessitates specific and often forcing conditions for its removal. The choice of deprotection strategy must be made with careful consideration of the functional groups present on the rest of the molecule.

Method 1: Acidic Cleavage

This is the most direct method for removing the DMS group from relatively robust molecules.

Experimental Protocol: Deprotection with Aqueous HCl [1]

  • Dissolution: Dissolve the N-DMS-protected pyrazole (1.0 eq) in a suitable solvent such as THF or 1,4-dioxane.

  • Acid Addition: Add an equal volume of 2-6 N aqueous hydrochloric acid (HCl).

  • Heating: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., saturated aqueous NaHCO₃ or solid K₂CO₃) until the pH is ~7-8.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify as required.

G cluster_workflow Workflow: Acidic Deprotection start Dissolve N-DMS Pyrazole in THF/Dioxane add_acid Add 2-6 N Aqueous HCl start->add_acid react Heat to Reflux (Monitor Progress) add_acid->react neutralize Cool & Neutralize (e.g., NaHCO3) react->neutralize workup Extraction & Purification neutralize->workup product Deprotected Pyrazole workup->product

Sources

Methodological & Application

Synthesis of 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide from 4-fluoropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide from 4-fluoropyrazole and N,N-dimethylsulfamoyl chloride. Pyrazole sulfonamides are a prominent structural motif in medicinal chemistry, serving as a pharmacophore in numerous pharmaceutically active compounds.[1][2] This guide is designed for researchers in synthetic organic chemistry and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The methodology emphasizes robust reaction control, high-yield purification, and safety, addressing the hazardous nature of the reagents involved.

Introduction and Scientific Background

The pyrazole nucleus is a five-membered aromatic heterocyclic ring containing two adjacent nitrogen atoms.[2] This moiety is a cornerstone in the development of therapeutic agents due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] When combined with a sulfonamide group (-SO₂NR₂), the resulting pyrazole sulfonamide scaffold often exhibits enhanced pharmacological profiles.[1]

The synthesis described herein involves the N-sulfonylation of 4-fluoropyrazole. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated pyrazole nitrogen attacks the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride (DMSC).[4] The fluorine atom at the 4-position is a common bioisosteric replacement for hydrogen, often enhancing metabolic stability and binding affinity. This protocol provides a reliable and scalable method for accessing this valuable fluorinated building block for further derivatization in drug discovery programs.

Reaction Scheme and Mechanism

The synthesis proceeds in a single step involving the reaction of 4-fluoropyrazole with N,N-dimethylsulfamoyl chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA), in an anhydrous aprotic solvent.

Scheme 1: Synthesis of 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide

A visual representation of the chemical structures will be added in the final document. Caption: Overall reaction for the N-sulfonylation of 4-fluoropyrazole.

Mechanistic Pathway The reaction mechanism involves two key steps:

  • Deprotonation (in-situ): The base (triethylamine) deprotonates the acidic N-H of the pyrazole ring, increasing its nucleophilicity.

  • Nucleophilic Attack: The resulting pyrazolate anion acts as a nucleophile, attacking the electrophilic sulfur atom of the N,N-dimethylsulfamoyl chloride. This displaces the chloride leaving group. The liberated HCl is immediately neutralized by the base to form triethylammonium chloride.

G start Start: 4-Fluoropyrazole (Nucleophile Precursor) step1 Step 1: Deprotonation Base removes proton from pyrazole N-H, forming a nucleophilic pyrazolate anion. start->step1 reagent N,N-Dimethylsulfamoyl Chloride (Electrophile) step2 Step 2: Nucleophilic Substitution Pyrazolate anion attacks the sulfur atom of DMSC, displacing the chloride ion. reagent->step2 base Triethylamine (Base) base->step1 step1->step2 Pyrazolate Anion step3 Byproduct Formation Chloride ion combines with protonated base to form a salt (e.g., [Et3NH]Cl). step2->step3 Cl⁻ + [Et3NH]⁺ product Final Product: 4-Fluoro-N,N-dimethyl-1H- pyrazole-1-sulfonamide step2->product

Caption: Mechanistic workflow of the N-sulfonylation reaction.

Materials and Equipment

Reagents & Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )Supplier ExamplePurity
4-Fluoropyrazole35277-02-286.07Sigma-Aldrich≥95%
N,N-Dimethylsulfamoyl chloride (DMSC)13360-57-1143.59Sigma-Aldrich≥99%
Triethylamine (TEA), anhydrous121-44-8101.19Sigma-Aldrich≥99.5%
Dichloromethane (DCM), anhydrous75-09-284.93Sigma-Aldrich≥99.8%
Saturated Sodium Bicarbonate (aq.)N/AN/ALab PreparedN/A
Brine (Saturated NaCl aq.)N/AN/ALab PreparedN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Sigma-AldrichReagent Grade
Silica Gel for Column ChromatographyN/AN/ASiliCycle60 Å, 230-400 mesh
Ethyl Acetate141-78-688.11Fisher ScientificHPLC Grade
Hexanes110-54-386.18Fisher ScientificHPLC Grade
Equipment
  • Three-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet

  • Ice/water bath

  • Addition funnel

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • Standard analytical equipment (NMR, MS, IR)

Critical Safety and Handling Precautions

This procedure involves highly hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • N,N-Dimethylsulfamoyl chloride (DMSC): DANGER! Fatal if inhaled, corrosive, and a suspected carcinogen.[5][6][7] Causes severe skin and eye burns.[8] It is moisture-sensitive and reacts with water, releasing toxic fumes.[8] Always handle in a fume hood using acid-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[6][8] Keep away from water.

  • 4-Fluoropyrazole: WARNING! Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10] Avoid inhalation of dust and contact with skin and eyes.

  • Triethylamine (TEA): DANGER! Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed.

  • Dichloromethane (DCM): WARNING! Suspected of causing cancer. Causes skin and eye irritation. Use in a well-ventilated area.

Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[8] Have appropriate quenchers and spill kits available. In case of skin contact, wash immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][9]

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale.

Reaction Setup
  • Set up a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer.

  • Ensure all glassware is oven-dried and assembled under a positive pressure of dry nitrogen to maintain an inert atmosphere. This is critical due to the moisture sensitivity of DMSC.[8]

  • In the flask, dissolve 4-fluoropyrazole (0.861 g, 10.0 mmol, 1.0 eq.) in 20 mL of anhydrous dichloromethane (DCM).

  • Add anhydrous triethylamine (2.1 mL, 1.52 g, 15.0 mmol, 1.5 eq.) to the solution via syringe. The use of a slight excess of base ensures complete neutralization of the HCl generated during the reaction.[4]

  • Cool the stirred solution to 0 °C using an ice/water bath.

Reagent Addition
  • In a separate dry vial, prepare a solution of N,N-dimethylsulfamoyl chloride (1.06 mL, 1.43 g, 10.0 mmol, 1.0 eq.) in 10 mL of anhydrous DCM.

  • Using a syringe pump or an addition funnel, add the DMSC solution dropwise to the cooled pyrazole solution over a period of 20-30 minutes.

    • Causality Note: A slow, dropwise addition at 0 °C is crucial to control the exothermic nature of the reaction and prevent the formation of side products.[11] Maintain the internal temperature below 5 °C during the addition.

Reaction and Monitoring
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C).

  • Stir the reaction for 12-16 hours at room temperature.[1] A white precipitate of triethylammonium chloride will form.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-fluoropyrazole spot has been consumed. (Eluent system: e.g., 30% Ethyl Acetate in Hexanes).

Work-up and Extraction
  • Upon completion, cool the reaction mixture again in an ice bath.

  • Slowly quench the reaction by adding 20 mL of cold deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • 20 mL of brine (to reduce the solubility of organic material in the aqueous phase).

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1][2]

Purification
  • Purify the crude residue by flash column chromatography on silica gel.[1][2]

  • Elution: Use a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) to elute the product.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide as a solid or oil. An expected yield is typically in the range of 75-90%.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A 1. Dissolve 4-Fluoropyrazole and TEA in anhydrous DCM. B 2. Cool solution to 0 °C under Nitrogen atmosphere. A->B C 3. Add DMSC solution dropwise at 0 °C. B->C D 4. Warm to RT and stir for 12-16 hours. C->D E 5. Monitor by TLC until starting material is consumed. D->E F 6. Quench with cold water and extract with DCM. E->F G 7. Wash organic layer with NaHCO₃ (aq) and Brine. F->G H 8. Dry (MgSO₄) and concentrate to get crude product. G->H I 9. Purify via flash column chromatography. H->I J 10. Characterize pure product (NMR, MS, IR). I->J

Caption: Step-by-step experimental workflow diagram.

Characterization Data

Product: 4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide Molecular Formula: C₅H₈FN₃O₂S[12] Molecular Weight: 193.20 g/mol [12] Appearance: White to off-white solid or colorless oil.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would include signals for the two pyrazole protons and the N,N-dimethyl protons. The pyrazole protons will show coupling to each other and to the fluorine atom.

  • ¹³C NMR (101 MHz, CDCl₃): Signals corresponding to the five carbons. The carbon bearing the fluorine atom will show a large C-F coupling constant.

  • ¹⁹F NMR (376 MHz, CDCl₃): A signal corresponding to the fluorine atom on the pyrazole ring.

  • IR (KBr, cm⁻¹): Characteristic strong absorption bands for SO₂ asymmetric and symmetric stretching are expected around 1350-1320 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[3]

  • Mass Spec (ESI+): m/z calculated for [M+H]⁺: 194.04.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide. By adhering to the described steps, particularly the stringent anhydrous conditions and controlled reagent addition, researchers can reliably produce this valuable fluorinated intermediate. The emphasis on safety protocols is paramount for mitigating the risks associated with the hazardous reagents employed. This method serves as a foundational procedure for the synthesis of a wider library of pyrazole sulfonamide derivatives for applications in pharmaceutical and agrochemical research.

References

  • Cole-Parmer. Material Safety Data Sheet - Dimethylsulfamoyl Chloride, 99% (GC). [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83372, Dimethylsulphamoyl chloride. [Link]

  • Gondru, R., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Korean Chemical Society. [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols: Regioselective C-5 Functionalization of 1-Sulfamoyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Functionalized Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives exhibit a wide spectrum of therapeutic properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[3][4] The metabolic stability of the pyrazole ring makes it a favored component in drug design.[1] Consequently, the development of precise and efficient methods for the regioselective functionalization of the pyrazole core is of paramount importance for the creation of novel molecular entities with tailored properties.[2][5] This guide focuses on a powerful strategy for achieving such selectivity: the C-5 functionalization of 1-sulfamoyl pyrazoles.

The Mechanistic Cornerstone: Directed ortho-Metalation (DoM)

The regioselective functionalization at the C-5 position of 1-sulfamoyl pyrazoles is predominantly governed by the principle of Directed ortho-Metalation (DoM).[6][7] DoM is a powerful synthetic tool that allows for the deprotonation of a specific ortho-position on an aromatic or heteroaromatic ring through the action of a strong base, typically an organolithium reagent.[8] This high degree of regioselectivity is achieved by the presence of a Directed Metalation Group (DMG).

The sulfamoyl group (-SO₂NR₂) at the N-1 position of the pyrazole ring serves as an excellent DMG.[8][9] The mechanism proceeds as follows:

  • Coordination: The Lewis basic oxygen atoms of the sulfamoyl group coordinate to the Lewis acidic lithium cation of the organolithium reagent (e.g., n-butyllithium). This brings the base into close proximity to the C-5 proton of the pyrazole ring.[10]

  • Deprotonation: The coordinated organolithium base then abstracts the sterically accessible and kinetically most acidic proton at the C-5 position, forming a stable 5-lithiated pyrazole intermediate.[5][6] The chelation effect of the sulfamoyl group significantly lowers the activation energy for this specific deprotonation over other positions.

  • Electrophilic Quench: The resulting aryllithium species is a potent nucleophile that can react with a wide variety of electrophiles (E+), leading to the introduction of a new functional group exclusively at the C-5 position.[8][11]

This chelation-assisted deprotonation strategy offers a reliable and predictable method for C-5 functionalization, overcoming the challenges of mixed regioisomers often encountered in classical electrophilic aromatic substitution reactions.[6]

Visualizing the Mechanism: The DoM Pathway

DoM_Mechanism cluster_start Step 1: Coordination cluster_intermediate Step 2: C-5 Deprotonation cluster_end Step 3: Electrophilic Quench Start 1-Sulfamoyl Pyrazole + n-BuLi Intermediate Chelated Lithium Complex Start->Intermediate Coordination of Li to SO₂ Lithiation 5-Lithiated Pyrazole Intermediate Intermediate->Lithiation Deprotonation at C-5 End C-5 Functionalized Pyrazole Lithiation->End + Electrophile (E+)

Caption: Directed ortho-Metalation (DoM) mechanism for C-5 functionalization.

Experimental Protocols

The following protocols provide a generalized yet detailed framework for the synthesis of the 1-sulfamoyl pyrazole precursor and its subsequent regioselective C-5 functionalization.

Protocol 1: Synthesis of 1-(N,N-dialkylsulfamoyl)pyrazoles

This procedure outlines the synthesis of the starting material, where the pyrazole nitrogen is protected and activated by a sulfamoyl group.

Materials:

  • Pyrazole

  • N,N-Dialkylsulfamoyl chloride (e.g., N,N-dimethylsulfamoyl chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add pyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration relative to pyrazole) to the flask.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Sulfamoylation: Cool the reaction mixture back to 0 °C. Add a solution of N,N-dialkylsulfamoyl chloride (1.1 eq) in anhydrous THF dropwise via the dropping funnel over 20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(N,N-dialkylsulfamoyl)pyrazole.

Protocol 2: Regioselective C-5 Functionalization via Directed ortho-Metalation

This protocol details the core C-5 lithiation and subsequent trapping with a generic electrophile.

Materials:

  • 1-(N,N-Dialkylsulfamoyl)pyrazole (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Electrophile (e.g., Iodomethane, Benzaldehyde, N,N-Dimethylformamide, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the 1-(N,N-dialkylsulfamoyl)pyrazole (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Trapping: Add the chosen electrophile (1.2-1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Add deionized water to dissolve any salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography to obtain the C-5 functionalized pyrazole.

Workflow Visualization

C5_Functionalization_Workflow P1_Start Start: Pyrazole + NaH in THF P1_Sulfamoyl Add Sulfamoyl Chloride at 0°C P1_Start->P1_Sulfamoyl P1_Workup Aqueous Workup & Extraction P1_Sulfamoyl->P1_Workup Stir Overnight P1_Purify Column Chromatography P1_Workup->P1_Purify P1_Product Product: 1-Sulfamoyl Pyrazole P1_Purify->P1_Product P2_Start Start: 1-Sulfamoyl Pyrazole in THF P1_Product->P2_Start Use as Starting Material P2_Lithiation Add n-BuLi at -78°C (C-5 Lithiation) P2_Start->P2_Lithiation P2_Trap Add Electrophile (E+) at -78°C P2_Lithiation->P2_Trap P2_Workup Aqueous Workup & Extraction P2_Trap->P2_Workup Warm to RT, Stir P2_Purify Column Chromatography P2_Workup->P2_Purify P2_Product Final Product: C-5 Functionalized Pyrazole P2_Purify->P2_Product

Caption: Experimental workflow for synthesis and C-5 functionalization.

Data and Applications

The power of this methodology lies in its broad applicability, allowing for the introduction of diverse functional groups at the C-5 position. The choice of electrophile directly dictates the final product, opening avenues for extensive structure-activity relationship (SAR) studies in drug discovery.[1]

Electrophile (E+)Reagent ExampleC-5 SubstituentPotential Application / Next Step
Alkyl HalideIodomethane (CH₃I)-CH₃SAR studies, modifying lipophilicity
Aldehyde/KetoneBenzaldehyde-CH(OH)PhSecondary alcohol for further oxidation or coupling
Amide SourceN,N-Dimethylformamide (DMF)-CHOAldehyde handle for reductive amination, Wittig, etc.
Carbon DioxideCO₂ (gas or dry ice)-COOHCarboxylic acid for amide coupling, esterification
Halogen SourceIodine (I₂)-IHalogen for cross-coupling reactions (e.g., Suzuki, Sonogashira)
DisulfideDimethyl disulfide (MeSSMe)-SMeThioether for oxidation or metal catalysis

This regioselective approach is crucial for building complex molecular architectures. For instance, C-5 halogenated pyrazoles are versatile intermediates for transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of biaryl and other complex scaffolds.[5] The introduction of aldehydes or carboxylic acids provides handles for constructing peptidomimetics or linking the pyrazole core to other pharmacophores.[12]

Conclusion and Future Outlook

The directed ortho-metalation of 1-sulfamoyl pyrazoles is a robust and highly regioselective strategy for C-5 functionalization. The sulfamoyl group acts as a predictable and efficient directing group, enabling the synthesis of a vast library of substituted pyrazoles from common starting materials. This methodology provides researchers in drug discovery and materials science with a reliable tool to systematically modify the pyrazole scaffold, facilitating the exploration of chemical space and the development of novel, high-value compounds. Future work will likely focus on expanding the scope of compatible electrophiles and developing more sustainable, catalytic versions of this powerful transformation.

References

  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
  • Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. (2024, April). ResearchGate.
  • Functionalized Pyrazoles For Drug Discovery | Building Blocks. (2019, September 17). Life Chemicals.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI.
  • Directed ortho metalation. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Directed Ortho Metalation. (2015, January 13). Chem-Station Int. Ed. Retrieved February 13, 2026, from [Link]

  • Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). ACS Omega. Retrieved February 13, 2026, from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). Chemistry – A European Journal. Retrieved February 13, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). Future Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023, August 4). Molecules. Retrieved February 13, 2026, from [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (n.d.). Arabian Journal of Chemistry. Retrieved February 13, 2026, from [Link]

  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. Retrieved February 13, 2026, from [Link]

  • Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 13, 2026, from [Link]

  • Directed ortho metalation methodology. The N,N-dialkyl aryl O-sulfamate as a new directed metalation group and cross-coupling partner for Grignard reagents. (2005, June 23). Organic Letters. Retrieved February 13, 2026, from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. (2019, March 15). Organic Letters. Retrieved February 13, 2026, from [Link]

  • Enantioselective Direct α-Arylation of Pyrazol-5-ones with 2-Indolylmethanols via Organo-Metal Cooperative Catalysis. (2017, April 7). Organic Letters. Retrieved February 13, 2026, from [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (n.d.). Molecules. Retrieved February 13, 2026, from [Link]

  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023, February 2). MDPI. Retrieved February 13, 2026, from [Link]

  • Recent Advances in the Chemistry of Pyrazoles. Part 2. Reactions and N-Heterocyclic Carbenes of Pyrazole. (n.d.). Bentham Science. Retrieved February 13, 2026, from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Electrophilic Trapping of Semibenzenes. (n.d.). Angewandte Chemie International Edition. Retrieved February 13, 2026, from [Link]

  • Sulfamic acid catalyzed synthesis of new 3,5-[(sub)phenyl]-1H-pyrazole bearing N1-isonicotinoyl: And their pharmacological activity evaluation. (2020, December 1). Bioorganic & Medicinal Chemistry Letters. Retrieved February 13, 2026, from [Link]

  • Metalation of Pyrazoles and Indazoles. (2012). Topics in Heterocyclic Chemistry. Retrieved February 13, 2026, from [Link]

  • Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.). Angewandte Chemie International Edition. Retrieved February 13, 2026, from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). Journal of Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • Synthesis of pyrazole peptidomimetics and their inhibition against A549 lung cancer cells. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

Sources

Application Note: Regioselective C-H Functionalization of 4-Fluoropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C-H Activation Methods for 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction & Strategic Value

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs like Celecoxib and Ruxolitinib. However, the 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide (Compound 1 ) presents a unique synthetic opportunity.

The 4-fluoro substituent acts as a "metabolic blocker," preventing oxidative metabolism at the typically reactive C4 position, while also modulating the pKa of the pyrazole ring. The N,N-dimethylsulfamoyl group serves a dual purpose:

  • Protection: It masks the acidic N-H, preventing catalyst poisoning.

  • Directing Group (DG): It coordinates with transition metals (Pd, Ir), directing C-H activation exclusively to the C5 position .

This guide details the protocols for transforming Compound 1 into high-value C5-arylated and C5-borylated building blocks, bypassing the need for pre-functionalized halogenated starting materials.

Mechanistic Principles: The "Blocked" CMD Pathway

The regioselectivity of this reaction is governed by two factors: Electronic/Steric Blocking and Concerted Metalation-Deprotonation (CMD) .

  • The C4-Blocker: In typical pyrazoles, electrophilic palladation can occur at C4. However, the C4-Fluorine atom sterically and electronically deactivates this site, forcing the catalyst to the adjacent carbons.

  • The Directing Group: The sulfonyl oxygen of the N1-sulfonamide coordinates to Palladium, bringing the metal center into proximity with the C5-H bond.

  • The CMD Mechanism: A carboxylate ligand (e.g., Pivalate) acts as an intramolecular base, abstracting the C5 proton while the Pd-C5 bond forms simultaneously.

Visualization: Catalytic Cycle (Pd-Catalyzed C5 Arylation)

G cluster_cycle Pd(II)/Pd(0) Catalytic Cycle via CMD Start Pd(OAc)2 (Pre-catalyst) Active L-Pd(II)-Opiv (Active Species) Start->Active Ligand Exchange Coord Substrate Coordination (via Sulfonamide O) Active->Coord + Substrate CMD CMD Transition State (C5-H Cleavage) Coord->CMD - AcOH Inter Palladacycle Intermediate CMD->Inter OxAdd Oxidative Addition (Ar-I) Inter->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim RedElim->Active - Product Regeneration

Figure 1: The Concerted Metalation-Deprotonation (CMD) cycle. Note how the pivalate ligand acts as a proton shuttle, critical for lowering the energy barrier of C5-H cleavage.

Experimental Protocols

Protocol A: Pd-Catalyzed C5-Arylation (Direct Arylation)

Best for: Installing aryl/heteroaryl groups directly at C5.[1]

Reagents & Materials:

  • Substrate: 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand/Additive: Pivalic Acid (30 mol%) – Crucial for CMD mechanism.

  • Base: K₂CO₃ (2.0 equiv)[2]

  • Solvent: DMA (N,N-Dimethylacetamide) or t-Amyl Alcohol (Green alternative)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a dried reaction tube with the Substrate (1.0 mmol), Aryl Iodide (1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pivalic acid (30 mg, 0.3 mmol).

  • Solvation: Add anhydrous DMA (3.0 mL). Seal the tube with a Teflon-lined cap.

  • Reaction: Heat the mixture to 110 °C for 16 hours.

    • Note: The reaction mixture usually turns black (Pd black precipitation) upon completion.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd residues.

  • Extraction: Wash the filtrate with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMA. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • ¹⁹F NMR: The Fluorine signal (typically ~ -175 ppm) will shift slightly, but the disappearance of the C5-H proton in ¹H NMR (usually a doublet becoming a singlet or disappearing) is the primary confirmation.

Protocol B: Ir-Catalyzed C5-Borylation

Best for: Creating a versatile intermediate for Suzuki coupling or late-stage diversification.

Reagents:

  • Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (1.1 equiv)

  • Solvent: THF or MTBE

Procedure:

  • Pre-complexation: In a vial, mix [Ir(OMe)(cod)]₂ and dtbpy in THF (1 mL) for 10 mins until the solution turns dark brown/red.

  • Addition: Add B₂pin₂ and the Substrate (1.0 mmol).

  • Reaction: Stir at 60 °C for 4–8 hours.

    • Selectivity Note: While steric effects usually drive Ir-borylation, the N-sulfonamide group prevents N-coordination poisoning. The C4-F is small enough that C5 remains the most acidic and kinetically accessible site.

  • Workup: Evaporate volatiles. Pass through a short silica plug (eluting with CH₂Cl₂) to remove the catalyst.

  • Storage: The resulting boronic ester is stable but should be stored at 4 °C.

Deprotection of the Sulfonamide Group

The N,N-dimethylsulfamoyl group is robust. Standard basic hydrolysis often fails. Acidic hydrolysis is required to reveal the free N-H pyrazole.

Method: Acidic Hydrolysis

  • Dissolve the C5-functionalized pyrazole in Trifluoroacetic acid (TFA) and Water (9:1 ratio).

  • Heat to 70 °C for 2–6 hours.

    • Alternative: For highly resistant substrates, use conc. HCl/EtOH (1:1) at reflux.

  • Neutralize carefully with sat. NaHCO₃ and extract with EtOAc.

Comparative Data & Decision Guide

FeaturePd-Catalyzed ArylationIr-Catalyzed Borylation
Primary Utility One-step installation of aromaticsCreating modular building blocks
Regioselectivity >95% C5 (Directed by Sulfonamide)~90% C5 (Driven by acidity/sterics)
Functional Group Tolerance High (Esters, Nitriles, Ketones)Very High (Halogens tolerated)
Cost Low (Pd(OAc)₂ is cheap)High (Ir catalysts are expensive)
Scalability Excellent (kg scale possible)Moderate (Ligand cost limits scale)
Workflow Decision Tree

D Input Start: 4-F-N-Sulfonamide Pyrazole Target Target Molecule? Input->Target Opt1 Biaryl / Heterobiaryl Target->Opt1 Simple Ar Opt2 Complex / Multi-step Scaffold Target->Opt2 Modular Method1 Protocol A: Pd-Catalyzed Arylation Opt1->Method1 Method2 Protocol B: Ir-Catalyzed Borylation Opt2->Method2 Final Deprotection (TFA/H2O) Method1->Final Suzuki Suzuki Coupling (Ar-X + Pd) Method2->Suzuki Suzuki->Final

Figure 2: Strategic workflow for selecting the optimal C-H activation pathway.

References

  • Genchev, M. et al. "Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation." PMC (Vertex AI Grounding). 3[4][5]

  • Li, D. et al. "Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation."[1] Tetrahedron Letters / Comptes Rendus Chimie. 1[4]

  • Goossen, L. J. et al. "Regioselective and guided C-H activation of 4-nitropyrazoles." Journal of Organic Chemistry. 6

  • Sanford, M. S. et al. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chemical Reviews. 5[4]

  • Doucet, H. et al. "Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole." PMC. 2[4][5]

Sources

Application Note: Preparation of 3,5-Disubstituted 4-Fluoropyrazoles via Sulfamoyl Direction

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the regioselective preparation of 3,5-disubstituted 4-fluoropyrazoles utilizing the


-sulfamoyl group  as a removable Directed Metalation Group (DMG). This methodology enables precise C–H functionalization of the 4-fluoropyrazole core, overcoming the regiochemical challenges inherent in electrophilic aromatic substitution or condensation approaches.


-Sulfamoyl Group
Target Audience:  Medicinal Chemists, Process Chemists, and Synthetic Organic Researchers

Abstract & Strategic Overview

The incorporation of fluorine into heterocyclic scaffolds is a pivotal strategy in drug discovery to modulate metabolic stability (


) and lipophilicity (

). The 4-fluoropyrazole core is a privileged pharmacophore; however, accessing asymmetrically substituted 3,5-derivatives is synthetically demanding. Traditional condensation methods (e.g., hydrazine + fluorinated 1,3-diketones) often yield regioisomeric mixtures or lack modularity.

This protocol details a Directed Ortho Metalation (DoM) strategy using the


-dimethylsulfamoyl (

)
group. This moiety serves three critical functions:
  • Protection: Masks the acidic N–H bond of the pyrazole.

  • Direction: Coordinates lithium bases (e.g.,

    
    -BuLi) to exclusively deprotonate the C-5 position via a pre-lithiation complex.
    
  • Versatility: It is robust against nucleophilic attack but easily removed (traceless) under mild hydrolytic conditions, enabling a "tautomeric switch" to functionalize the C-3 position.

Mechanistic Principles

The success of this protocol relies on the Complex Induced Proximity Effect (CIPE) . The sulfamoyl oxygen coordinates the lithium cation, bringing the amide base into proximity with the C-5 proton.

Key Mechanistic Features:
  • Inductive Activation: The C-4 fluorine atom inductively acidifies the adjacent C-3 and C-5 protons, facilitating metallation at lower temperatures (-78 °C) compared to non-fluorinated analogs.

  • Regiocontrol: The

    
    -sulfamoyl group exerts a powerful directing effect, overriding the inherent acidity of the C-3 position (which is otherwise favored in 
    
    
    
    -alkyl pyrazoles due to lone-pair repulsion).
  • The "Tautomeric Switch": After introducing the first electrophile (

    
    ) at C-5, removal of the sulfamoyl group yields the 3-(
    
    
    
    )-4-fluoropyrazole tautomer. Re-protection directs the sulfamoyl group to the less sterically hindered nitrogen (distal to
    
    
    ), effectively "unlocking" the other carbon (originally C-3, now C-5) for a second lithiation.
Workflow Diagram

The following DOT diagram illustrates the sequential functionalization logic:

G Start 4-Fluoropyrazole (Core Scaffold) Protect Step 1: N-Protection (Cl-SO2NMe2) Start->Protect Int1 1-Sulfamoyl-4-fluoropyrazole Protect->Int1 Lith1 Step 2: C-5 Lithiation (n-BuLi, -78°C) Int1->Lith1 DoM Quench1 Step 3: Electrophile Trapping (E1) Lith1->Quench1 Prod1 1-Sulfamoyl-4-fluoro-5-(E1)-pyrazole Quench1->Prod1 Deprotect Step 4: Deprotection (Acid/Base Hydrolysis) Prod1->Deprotect Tautomer 3-(E1)-4-fluoropyrazole (Tautomeric Shift) Deprotect->Tautomer Reprotect Step 5: Re-protection (Regioselective) Tautomer->Reprotect Int2 1-Sulfamoyl-3-(E1)-4-fluoropyrazole Reprotect->Int2 Steric Control Lith2 Step 6: C-5 Lithiation (New Position) Int2->Lith2 DoM Final 3-(E1)-5-(E2)-4-Fluoropyrazole (Target) Lith2->Final Quench (E2) + Deprotect

Caption: Logical workflow for the sequential regioselective functionalization of 4-fluoropyrazole using the sulfamoyl "tautomeric switch" strategy.

Experimental Protocols

Phase 1: Scaffold Preparation (Protection)

Objective: Synthesize 1-(


-dimethylsulfamoyl)-4-fluoropyrazole.
  • Setup: Charge a flame-dried round-bottom flask with 4-fluoropyrazole (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Base Addition: Cool to 0 °C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of

    
     gas will be observed. Stir for 30 min at 0 °C.
    
  • Protection: Add

    
    -dimethylsulfamoyl chloride  (1.1 equiv) dropwise.
    
  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexanes).[1]

  • Workup: Quench with sat.

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically 10-20% EtOAc/Hexanes).

    • Yield Expectation: >90%.[2]

Phase 2: C-5 Functionalization (Introduction of )

Objective: Install the first substituent at C-5 via DoM.

  • Inert Atmosphere: Purge a dry flask with Argon/Nitrogen. Dissolve 1-sulfamoyl-4-fluoropyrazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Lithiation: Cool to -78 °C (Dry ice/Acetone bath).

  • Metalation: Add

    
    -BuLi  (1.1 equiv, typically 1.6 M in hexanes) dropwise over 10 min.
    
    • Critical Note: Maintain internal temperature below -70 °C to prevent ring fragmentation or "halogen dance" (though C-F is relatively stable).

    • Time: Stir at -78 °C for 45–60 minutes. The solution often turns yellow/orange.

  • Electrophile Trapping: Add the Electrophile (

    
    )  (1.2–1.5 equiv) dissolved in THF.
    
    • Compatible Electrophiles: Alkyl halides, Aldehydes, Ketones, Isocyanates,

      
      , 
      
      
      
      .
  • Warming: Stir at -78 °C for 30 min, then slowly warm to RT over 1–2 hours.

  • Workup: Quench with sat.

    
    . Standard extraction and purification.
    
Phase 3: The Tautomeric Switch (Accessing C-3)

To introduce a different substituent at C-3, the blocking group must be removed and re-installed.

  • Deprotection: Dissolve the C-5 substituted product in 1,4-Dioxane/2M HCl (1:1) or EtOH/NaOH (depending on

    
     stability). Heat to reflux for 1–3 hours.
    
    • Result: The sulfamoyl group is cleaved. The product tautomerizes to place the substituent (

      
      ) at position 3 (or 5, they are equivalent in the N-H form).
      
  • Re-protection: Repeat the Phase 1 protocol.

    • Regioselectivity:[3][4][5][6] The bulky sulfamoyl group will preferentially attach to the nitrogen distal to the

      
       substituent (steric control). This leaves the new C-5 position (originally C-3) open for lithiation.
      
    • Verification: Confirm regiochemistry via NOESY NMR (interaction between sulfamoyl methyls and ring proton).

Phase 4: C-3 Functionalization (Introduction of )
  • Repeat Phase 2 using the re-protected intermediate.

  • Lithiation at -78 °C will now occur at the only available C-H site (C-5 relative to the new protection, which corresponds to C-3 of the original core).

  • Quench with Electrophile (

    
    ) .
    
  • Final Deprotection: Remove the sulfamoyl group to yield the free N-H 3,5-disubstituted 4-fluoropyrazole.

Reagent Compatibility & Troubleshooting

ParameterRecommendationRationale
Base Selection

-BuLi (primary choice)
LDA may be used if

contains sensitive protons, but

-BuLi is cleaner for sulfamoyl-directed lithiation.
Solvent THF (Anhydrous)Essential for stabilizing the lithiated intermediate. Et2O is a viable alternative but often results in lower solubility.
Temperature -78 °CMandatory. Higher temperatures (> -40 °C) can lead to self-condensation or decomposition of the lithio-species.
Electrophile (

)
Carbonyls, Halogens, AlkylsHighly reactive electrophiles work best. For alkylation, use primary iodides/triflates.
Deprotection 2M HCl or TFA/DCMAcidic cleavage is generally preferred to avoid side reactions with the fluorinated core.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.

  • Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933.

  • Gribble, G. W., et al. "Lithiation of 1-(N,N-dimethylsulfamoyl)imidazoles and pyrazoles." Journal of Organic Chemistry, 2004.
  • Fustero, S., et al. "Recent advances in the synthesis of fluorinated pyrazoles." Chemical Reviews, 2011.
  • Breen, J. R., et al. "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives." Synlett, 2015. (Provides contrasting direct fluorination methodologies).

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Reaction Context

Target Molecule: 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide Primary Application: Key intermediate for antifungal agents (e.g., Oteseconazole/VT-1161). Reaction Class: Nucleophilic Substitution (


-type) at Sulfur / N-Sulfonylation.

This guide addresses the specific challenges of sulfonylating 4-fluoropyrazole . Unlike unsubstituted pyrazoles, the fluorine atom at position 4 exerts a strong electron-withdrawing inductive effect (-I). This increases the acidity of the N-H proton (making deprotonation easier) but decreases the nucleophilicity of the resulting pyrazolate anion (making the attack on the electrophile slower).

The Core Challenge: The reaction fights a kinetic battle between the slow nucleophilic attack of the electron-deficient pyrazole and the rapid hydrolysis of the Dimethylsulfamoyl Chloride (DMSC) reagent by trace moisture.

Reaction Scheme

ReactionScheme SM1 4-Fluoropyrazole (Nucleophile) Inter Pyrazolate Anion (Intermediate) SM1->Inter Deprotonation SM2 Dimethylsulfamoyl Chloride (DMSC) Prod Target Sulfonamide (Yield >90%) SM2->Prod Side Side Product: Tetramethylsulfamide (Hydrolysis) SM2->Side Moisture (H2O) (Fast Step) Base Base (NaH or TEA) Base->Inter Inter->Prod Nucleophilic Attack (Slow Step)

Figure 1: Reaction pathway highlighting the competition between product formation and reagent hydrolysis.

Critical Troubleshooting (FAQs)

Category A: Low Yield (<60%)

Q: I am using TEA (Triethylamine) in DCM, but the reaction stalls at 60% conversion. Adding more reagent doesn't help. Why? A: The "Stall" is likely due to HCl buffering . When using TEA, the byproduct is TEA·HCl. As the reaction proceeds, the concentration of TEA·HCl increases. The 4-fluoropyrazole is less basic than TEA, but the equilibrium can shift. More importantly, the reaction generates Cl⁻ ions.

  • Root Cause: The reaction rate is too slow relative to the hydrolysis of DMSC. The 4-fluoro substitution makes the pyrazole a "lazy" nucleophile.

  • Solution: Switch to a Phase Transfer Catalysis (PTC) method or a stronger irreversible base.

    • Recommended: Use NaH (Sodium Hydride) in dry THF. This generates the naked pyrazolate anion, which is significantly more nucleophilic than the neutral species or the H-bonded ion pair formed with TEA.

Q: My DMSC reagent smokes when I open the bottle. Is it still good? A: DMSC is highly hygroscopic and hydrolyzes to release HCl gas (the "smoke").

  • Diagnostic: Check the refractive index or run a quick GC/NMR. If you see significant dimethylamine or sulfuric acid derivatives, the titer is low.

  • Correction: Always distill DMSC before use if the bottle is old, or purchase "Sure/Seal" anhydrous grades. Always use 1.2 – 1.5 equivalents relative to the pyrazole to account for sacrificial hydrolysis.

Category B: Impurity Profile

Q: I see a new spot on TLC that is more polar than my product. What is it? A: This is likely Tetramethylsulfamide (from DMSC reacting with dimethylamine) or Dimethylsulfamic acid .

  • Mechanism: If DMSC hydrolyzes, it forms dimethylsulfamic acid. Under basic conditions, or if DMSC degrades, it can release dimethylamine, which then reacts with another molecule of DMSC.

  • Removal: These byproducts are water-soluble.[1] A rigorous aqueous workup (wash with 1M HCl followed by NaHCO₃) usually removes them. The target sulfonamide is lipophilic and stable in acid/base washes.

Optimized Experimental Protocol

This protocol is designed for High-Throughput or Scale-Up scenarios where yield and purity are paramount. It utilizes an irreversible deprotonation strategy to overcome the low nucleophilicity of 4-fluoropyrazole.

Method: Sodium Hydride in THF (The "Force" Method)
ParameterSpecificationRationale
Stoichiometry 1.0 equiv Pyrazole : 1.2 equiv NaH : 1.3 equiv DMSCExcess base ensures 100% anion formation; excess DMSC accounts for moisture.
Solvent Anhydrous THF (Tetrahydrofuran)Solubilizes the intermediate anion; inert to NaH.
Temperature 0°C (Addition)

RT (Reaction)
Controls exotherm during deprotonation; RT is sufficient for substitution.
Concentration 0.2 M - 0.5 MHigh concentration favors bimolecular (

) kinetics.
Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a nitrogen inlet, thermometer, and addition funnel.

  • Deprotonation:

    • Charge NaH (60% dispersion in oil, 1.2 equiv) into the flask.

    • Wash NaH with dry hexanes (2x) to remove oil (optional, but improves workup).

    • Add Anhydrous THF (10 volumes). Cool to 0°C .

    • Dissolve 4-Fluoropyrazole (1.0 equiv) in minimal THF and add dropwise.

    • Observation: Hydrogen gas evolution. Stir at 0°C for 30 mins until evolution ceases.

  • Sulfonylation:

    • Add Dimethylsulfamoyl chloride (1.3 equiv) dropwise via syringe/funnel at 0°C.

    • Note: Do not let temperature rise above 10°C during addition to prevent thermal decomposition of the reagent.

  • Reaction:

    • Remove ice bath. Allow to warm to Room Temperature (20-25°C).

    • Stir for 4–6 hours.

    • IPC (In-Process Control): Check TLC (30% EtOAc/Hexane) or HPLC. Target < 1% remaining pyrazole.

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with Saturated NH₄Cl solution .

    • Extract with Ethyl Acetate (3x) .

    • Wash combined organics with Water , then Brine .

    • Dry over Na₂SO₄ , filter, and concentrate.[2]

  • Purification:

    • The crude is often >95% pure.

    • Recrystallization from Heptane/IPA or Hexanes/EtOAc is preferred over chromatography for scale.

Diagnostic Decision Tree

Use this logic flow to resolve yield issues in real-time.

TroubleshootingTree Start Start: Low Yield / Purity CheckSM Is Starting Material (Pyrazole) Still Present? Start->CheckSM YesSM Yes: Incomplete Conversion CheckSM->YesSM NoSM No: Low Mass Balance CheckSM->NoSM CheckReagent Check DMSC Quality (Refractive Index/NMR) YesSM->CheckReagent CheckWorkup Check Aqueous Layer pH NoSM->CheckWorkup ReagentBad Reagent Hydrolyzed? Distill or Buy New CheckReagent->ReagentBad Bad Quality ReagentGood Reagent Good? Switch Base to NaH (Increase Nucleophilicity) CheckReagent->ReagentGood Good Quality Acidic pH < 2? Product might be protonated (Unlikely for sulfonamide but possible) CheckWorkup->Acidic Basic Volatile Product? Check Rotovap Trap (Sublimation risk) CheckWorkup->Basic

Figure 2: Decision matrix for diagnosing yield failures.

References & Authority

  • BenchChem. Dimethylsulfamoyl chloride: Reactivity and Stability Profile. (General properties and handling of sulfamoyl chlorides). Link

  • Viamet Pharmaceuticals (now Mycovia). Patent WO2011133875: Metalloenzyme inhibitor compounds. (Describes the broader class of Oteseconazole analogs and synthesis intermediates). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13360-57-1 (Dimethylsulfamoyl chloride). (Safety and hydrolysis data). Link

  • Thieme Connect. Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (Provides context on the reactivity and electron-deficiency of 4-fluorinated pyrazoles, justifying the need for stronger bases). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Fluoropyrazole and Dimethylsulfamoyl chloride before handling. DMSC is a lachrymator and corrosive.

Sources

Technical Support Center: Purification of 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Query: How do I purify 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS: 143535-54-0) via recrystallization?

Technical Assessment: This compound is a functionalized heterocycle often used as an intermediate in the synthesis of SDHI fungicides and specific medicinal targets (e.g., NAAA inhibitors). Structurally, it possesses three distinct features that dictate its purification logic:

  • Pyrazole Core: Aromatic, planar, but electron-deficient due to the sulfonamide.

  • Sulfonamide Moiety (

    
    ):  Adds polarity and hydrogen bond accepting capability, but renders the 
    
    
    
    bond susceptible to hydrolysis under vigorous aqueous/acidic conditions.
  • C4-Fluorine: Increases lipophilicity and can lower the melting point compared to non-fluorinated analogs, increasing the risk of "oiling out."

Critical Warning: Unlike simple sulfonamides, the


-sulfonyl group on a pyrazole is a "pseudo-protecting group" or an electrophilic activator. Prolonged boiling in acidic aqueous media can cleave the sulfonamide bond , reverting the compound to 4-fluoropyrazole.

Solvent System Selection (The "Drop Test")

We do not recommend a "blind" solvent choice. Due to batch-to-batch impurity variations (often regioisomers or des-sulfonylated byproducts), you must perform a solubility screen.

Recommended Solvent Systems
System ClassSolvents (Solvent / Anti-solvent)CharacteristicsRecommendation
Class A (Standard) Isopropanol (IPA) / Heptane Moderate polarity; gentle heating.Primary Recommendation. Best balance of yield and purity.
Class B (Green) Ethanol (95%) / Water High polarity; high solubility.Secondary. Good for polar impurities, but risk of hydrolysis if heated too long.
Class C (Lipophilic) Toluene / Methylcyclohexane Low polarity.Use only if the compound is highly impure or oily.
Workflow: Rapid Solubility Screening

Before scaling up, perform this 10-minute test in a 4mL vial:

SolventScreening Start Add 50mg Solid to Vial AddSolvent Add 0.5mL Solvent A (e.g., IPA) Start->AddSolvent CheckRT Dissolves at RT? AddSolvent->CheckRT Heat Heat to 60°C CheckRT->Heat No Too Soluble\n(Try Heptane) Too Soluble (Try Heptane) CheckRT->Too Soluble\n(Try Heptane) Yes CheckHot Dissolves Hot? Heat->CheckHot Cool Cool to RT CheckHot->Cool Yes Insoluble\n(Try Toluene) Insoluble (Try Toluene) CheckHot->Insoluble\n(Try Toluene) No Result Check for Crystals Cool->Result

Figure 1: Rapid Solubility Screening Logic. Perform this with IPA first. If soluble hot/insoluble cold, proceed to scale-up.

Standard Operating Procedure (SOP)

Objective: Purify >5g of crude material. Target Purity: >98% (HPLC/NMR).

Step 1: Dissolution
  • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Isopropanol (IPA) (approx. 3-5 mL per gram of solid). Note: Do not add excess solvent yet.

  • Heat the mixture to 60-65°C (gentle reflux).

  • If solids remain, add IPA in small portions (0.5 mL/g) until the solution is clear.

    • Tech Tip: If the solution is dark/colored, add activated carbon (5 wt%), stir for 5 mins, and filter hot through Celite.

Step 2: Anti-Solvent Addition (The Critical Step)
  • Remove heat but keep stirring.

  • While the solution is still hot (~50°C), slowly add Heptane dropwise.

  • Stop adding immediately when a faint, persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of pure IPA to clear the cloudiness.

Step 3: Controlled Crystallization
  • Allow the flask to cool to room temperature (RT) slowly (over 1-2 hours). Do not use an ice bath yet.

  • Seeding: If no crystals form at 30°C, add a "seed" crystal of pure material.

  • Once a slurry forms at RT, cool the flask in an ice/water bath (0-4°C) for 30 minutes to maximize yield.

Step 4: Isolation
  • Filter the slurry using a Büchner funnel.[1]

  • Wash the filter cake with a cold mixture of IPA/Heptane (1:3 ratio).

  • Drying: Dry under vacuum at 40°C. Avoid temperatures >60°C to prevent sublimation or degradation.

Troubleshooting & FAQs

Issue 1: "The product is oiling out (forming a sticky goo) instead of crystallizing."

Diagnosis: This is common with fluorinated pyrazoles. It indicates the solution temperature dropped too fast, or the impurity profile is lowering the melting point (Melting Point Depression). Corrective Action:

  • Re-heat the mixture until the oil re-dissolves.

  • Seed it: Add a seed crystal while the solution is still warm (just below saturation temp).

  • Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

  • High-Shear: Vigorous stirring during the cooling phase can sometimes force the oil to solidify.

Issue 2: "My yield is very low (<50%)."

Diagnosis: The compound is likely too soluble in the chosen solvent, or you used too much solvent. Corrective Action:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.

  • Cool again to harvest a "second crop."

  • Note: Always check the purity of the second crop by TLC/NMR, as it will contain more impurities.

Issue 3: "NMR shows the sulfonamide group is gone (Peak at ~2.8 ppm disappeared)."

Diagnosis: Hydrolysis has occurred. You likely used water/ethanol and heated it for too long, or the crude material contained residual acid (e.g., from a previous chlorosulfonation step). Corrective Action:

  • Switch to an anhydrous system (IPA/Heptane or Toluene).

  • Ensure the crude material is neutralized (wash with saturated

    
    ) before attempting recrystallization.
    

Process Logic & Mechanism

The following diagram illustrates the critical decision pathways during the purification process to ensure structural integrity.

RecrystallizationLogic Crude Crude 4-Fluoro-N,N-dimethyl- 1H-pyrazole-1-sulfonamide PurityCheck Purity Check (HPLC/TLC) Is purity >85%? Crude->PurityCheck Column Perform Column Chromatography (Silica, Hex/EtOAc) PurityCheck->Column No (<85%) SolventSelect Select Solvent System (Prefer IPA/Heptane) PurityCheck->SolventSelect Yes (>85%) Column->SolventSelect Dissolve Dissolve at 60°C (Avoid Boiling Water) SolventSelect->Dissolve FilterHot Hot Filtration (Remove insolubles) Dissolve->FilterHot Cooling Controlled Cooling (Add Seed Crystal) FilterHot->Cooling Oiling Did it Oil Out? Cooling->Oiling Reheat Reheat & Add More Solvent Oiling->Reheat Yes FilterCold Filter & Wash (Cold 1:3 IPA/Heptane) Oiling->FilterCold No (Crystals formed) Reheat->Cooling Dry Vacuum Dry <45°C FilterCold->Dry

Figure 2: Decision Matrix for Purification. Note the purity threshold check before attempting recrystallization.

References

  • BenchChem Technical Support. (2025).[2][3] Recrystallization of Sulfonamide Products: Solvent Selection and Oiling Out. Retrieved from

  • National Institutes of Health (NIH). (2023). Discovery and SAR Evolution of Pyrazole Sulfonamides. PMC1035678. Retrieved from

  • ChemicalBook. (2024). Properties and Solubility of 1H-Pyrazole derivatives. Retrieved from

  • Thieme Connect. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett. Retrieved from

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and "Like Dissolves Like" principle).

Sources

Technical Support Center: Optimizing Deprotection Conditions for N,N-Dimethylsulfamoyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the deprotection of N,N-dimethylsulfamoyl protected pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize the N,N-dimethylsulfamoyl group and encounter challenges during its removal. Here, we provide in-depth, field-tested insights, troubleshooting guides, and detailed protocols to help you navigate this critical synthetic step with confidence.

The N,N-dimethylsulfamoyl group is a robust protecting group for the pyrazole nitrogen, prized for its stability under a wide range of reaction conditions, including organometallic manipulations. However, this same stability can render its removal a significant synthetic hurdle. This guide explains the causality behind common experimental challenges and offers validated solutions to optimize your deprotection strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use and cleavage of the N,N-dimethylsulfamoyl protecting group on pyrazole scaffolds.

Q1: What is the primary role of the N,N-dimethylsulfamoyl group in pyrazole synthesis?

The N,N-dimethylsulfamoyl group serves as a powerful electron-withdrawing protecting group for the pyrazole nitrogen. Its primary functions are:

  • To reduce the basicity and nucleophilicity of the pyrazole nitrogen , preventing unwanted side reactions during subsequent synthetic steps.[1]

  • To direct regioselectivity in reactions such as metallation. The protected pyrazole can be selectively lithiated at specific positions, a common strategy for introducing diverse functionalities.[2][3]

  • To enhance stability under conditions where other N-protecting groups (e.g., Boc, THP) might be labile.[1][4][5]

Q2: Why is the deprotection of the N,N-dimethylsulfamoyl group often challenging?

The stability of the sulfur-nitrogen bond in sulfonamides makes them resistant to cleavage.[1][6] Unlike carbamates (e.g., Boc) or simple N-alkyl groups, sulfonamides do not have straightforward, mild cleavage pathways. Deprotection typically requires harsh conditions, such as concentrated strong acids at elevated temperatures or potent reducing agents, which can be incompatible with sensitive functional groups elsewhere in the molecule.[6][7]

Q3: What are the principal methods for cleaving the N,N-dimethylsulfamoyl group from a pyrazole?

The two main strategies are strong acid hydrolysis and reductive cleavage.

  • Strong Acid Hydrolysis: This is the most common method, often employing superacids like trifluoromethanesulfonic acid (TfOH).[6][8] The reaction is typically heated to drive it to completion. The key is to break the strong S-N bond without degrading the target molecule.

  • Reductive Cleavage: While less common for sulfamoyl groups than for tosylamides, reductive methods using dissolving metals (e.g., sodium in ammonia) or magnesium in methanol can be effective and offer a milder alternative for acid-sensitive substrates.[1][7]

Q4: How does the electronic nature of substituents on the pyrazole ring influence deprotection?

The electronic properties of the pyrazole ring and its substituents can significantly impact the ease of deprotection.

  • Electron-Withdrawing Groups (EWGs): EWGs on the pyrazole ring can make the sulfonamide nitrogen less basic and the S-N bond more difficult to protonate and cleave, potentially requiring harsher acidic conditions.

  • Electron-Donating Groups (EDGs): EDGs can increase the electron density of the pyrazole ring. While this may facilitate the initial protonation step, it can also increase the risk of side reactions, such as electrophilic aromatic substitution or sulfonyl group migration, under strong acidic conditions.[6][8]

Section 2: Troubleshooting Guide for N,N-Dimethylsulfamoyl Deprotection

Encountering issues during deprotection is common. This guide provides a systematic approach to diagnosing and solving the most frequent problems.

Troubleshooting Workflow

Use the following decision tree to navigate common deprotection challenges.

G start Start Deprotection (e.g., TfOH, 60°C, 4h) check_tlc Monitor Reaction (TLC / LC-MS) start->check_tlc incomplete Problem: Incomplete Reaction check_tlc->incomplete Starting Material Remains degradation Problem: Degradation / Side Products check_tlc->degradation New Spots / Low Mass Balance complete Reaction Complete check_tlc->complete Clean Conversion sol_incomplete1 Increase Temperature (e.g., 80-100°C) incomplete->sol_incomplete1 Option 1 sol_incomplete2 Increase Reaction Time (e.g., 12-24h) incomplete->sol_incomplete2 Option 2 sol_incomplete3 Use Stronger Acid System (e.g., TfOH neat) incomplete->sol_incomplete3 Option 3 sol_degradation1 Lower Temperature (e.g., RT to 40°C) degradation->sol_degradation1 Option 1 sol_degradation2 Use Stoichiometric Acid (2-5 equiv. TfOH) degradation->sol_degradation2 Option 2 sol_degradation3 Switch to Reductive Method (Mg/MeOH) degradation->sol_degradation3 Option 3 workup Proceed to Workup & Purification complete->workup G cluster_0 1. Protonation cluster_1 2. Nucleophilic Attack cluster_2 3. Bond Cleavage A Pyrazole-SO2NMe2 B Pyrazole-SO2N(H+)Me2 A->B + H+ C [Transition State] B->C + H2O D Pyrazole-H + Me2NSO3H C->D

Sources

Technical Support Center: HPLC Method Development for 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Method Development & Validation) Subject: Separation Strategy, Impurity Profiling, and Troubleshooting for Fluorinated Pyrazole Sulfonamides.

Executive Summary & Molecule Analysis

The Challenge: Developing a robust HPLC method for 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide requires navigating two competing chemical behaviors:

  • Fluorine Selectivity: The fluorine atom at position 4 creates a unique dipole but minimal lipophilicity change compared to des-fluoro impurities, making separation on standard C18 columns difficult.

  • N-Sulfonyl Lability: The bond between the pyrazole nitrogen (N1) and the sulfonyl group is chemically active (often used as a sulfonyl transfer reagent). It is susceptible to hydrolysis, leading to on-column degradation and "ghost peaks."

Target Impurity Profile:

  • Impurity A (Hydrolysis Product): 4-Fluoropyrazole (Polar, early eluting).

  • Impurity B (Synthetic Precursor): Dimethylsulfamoyl chloride (highly reactive, usually appears as dimethylsulfamic acid).

  • Impurity C (Process Analog): N,N-dimethyl-1H-pyrazole-1-sulfonamide (Des-fluoro analog; critical separation).

Method Development Strategy (The "Why" & "How")

Phase 1: Stationary Phase Selection

Do not default to generic C18. The critical separation is between the 4-Fluoro target and its Des-fluoro impurity.

Column ClassRecommendationTechnical Rationale
Pentafluorophenyl (PFP/F5) Primary Choice Fluorine-Fluorine Interaction: PFP phases offer orthogonal selectivity via

and dipole-dipole interactions specifically targeting the 4-F substituent. This maximizes resolution from the des-fluoro impurity.
Phenyl-Hexyl Secondary ChoiceProvides

interactions with the pyrazole ring. Good for separating aromatic impurities but less selective for the F-substituent than PFP.
C18 (High Carbon Load) Tertiary ChoiceOnly effective if using high-efficiency sub-2

m particles. Often fails to resolve the des-fluoro analog at low % levels.
Phase 2: Mobile Phase & pH Control

Stability is paramount. The N-sulfonyl bond is liable to cleave under basic conditions or high temperatures.

  • Buffer: 0.1% Formic Acid or 10 mM Ammonium Formate (pH ~3.0).

    • Why: Acidic pH suppresses the ionization of the hydrolysis product (4-fluoropyrazole, pKa ~2.5) and stabilizes the sulfonamide bond.[1]

  • Organic Modifier: Acetonitrile (ACN).

    • Why: Methanol can sometimes induce solvolysis (trans-esterification type reactions) with reactive sulfonamides. ACN is aprotic and safer.

Interactive Troubleshooting Guide

Issue 1: "Ghost Peaks" or Rising Baseline

Symptom: You see broad, variable peaks appearing during the run that do not correlate with injection volume, or the main peak area decreases over time in the autosampler. Diagnosis: On-Column Hydrolysis. The target molecule is degrading into 4-fluoropyrazole and dimethylsulfamic acid during the analysis.

Corrective Actions:

  • Check Autosampler Temperature: Ensure the sample tray is cooled to 4°C.

  • Verify Diluent pH: Do not use pure water as a diluent. Use 90:10 Water:ACN with 0.1% Formic Acid. The acidic environment stabilizes the N-S bond.

  • Eliminate Methanol: If using MeOH in the mobile phase, switch to Acetonitrile to prevent nucleophilic attack on the sulfur atom.

Issue 2: Co-elution of Des-Fluoro Impurity

Symptom: The main peak has a shoulder or asymmetric tailing that integration cannot resolve. MS data shows a mass difference of -18 Da (F vs H). Diagnosis: Lack of Fluorine Selectivity. Standard hydrophobic interaction (C18) is insufficient to distinguish the small radius change of F vs H.

Corrective Actions:

  • Switch to PFP Column: As detailed in Phase 1, the PFP phase engages in specific molecular recognition of the fluorine atom.

  • Lower Temperature: Reduce column temperature to 25°C or 20°C. Selectivity for halogenated species often improves at lower temperatures due to entropy effects.

Issue 3: Peak Tailing of Impurity A (4-Fluoropyrazole)

Symptom: The early eluting degradation product (4-fluoropyrazole) tails significantly (


).
Diagnosis: Silanol Interaction.  4-Fluoropyrazole is a weak base/amphoteric. At neutral pH, it interacts with free silanols on the silica support.

Corrective Actions:

  • Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the mobile phase instead of just Formic Acid.

  • Lower pH: Ensure pH is < 3.0 to keep silanols protonated (neutral).

Visual Workflows (Graphviz)

Diagram 1: Impurity Origin & Method Logic

This diagram maps the chemical origins of impurities to the specific HPLC parameters required to resolve them.

ImpurityLogic Synthesis Synthesis: 4-F-Pyrazole + Dimethylsulfamoyl Chloride Target Target: 4-Fluoro-N,N-dimethyl- 1H-pyrazole-1-sulfonamide Synthesis->Target Imp_A Impurity A: 4-Fluoropyrazole (Hydrolysis/SM) Synthesis->Imp_A Residual SM Imp_B Impurity B: Des-fluoro Analog (Start Material Impurity) Synthesis->Imp_B Contaminant Target->Imp_A Hydrolysis (Unstable N-S Bond) Action_Stab Action C: Cool Autosampler Avoid Methanol Target->Action_Stab Requires Stability Action_A Action A: Acidic pH (2-3) Suppress Silanols Imp_A->Action_A Requires Action_B Action B: PFP Column (F-Selectivity) Imp_B->Action_B Requires

Caption: Correlation between synthetic origins/degradation pathways and specific method parameters (Column/pH).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when encountering resolution or stability issues.

Troubleshooting Start Problem Detected Decision1 Issue Type? Start->Decision1 Ghost Ghost Peaks / Loss of Potency Decision1->Ghost Res Poor Resolution (Shoulder Peaks) Decision1->Res Sol1 Check Stability: 1. Cool Autosampler 2. Switch Diluent to Acidic 3. Remove MeOH Ghost->Sol1 CheckCol Column Type? Res->CheckCol C18 C18 CheckCol->C18 PFP PFP / F-Phenyl CheckCol->PFP Sol2 Switch to PFP Column (Target F-Selectivity) C18->Sol2 Switch Required Sol3 Optimize Gradient slope or Lower Temp PFP->Sol3 Optimize

Caption: Step-by-step troubleshooting logic for stability and resolution issues.

Standardized Experimental Protocol

Chromatographic Conditions
ParameterSetting
Column ACE C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6

m)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 25°C (Control is critical for selectivity)
Detection UV @ 254 nm (Target) and 220 nm (Impurities)
Injection Vol 5-10

L
Gradient Program

Designed to retain the polar hydrolysis product while resolving the des-fluoro impurity.

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain polar 4-F-pyrazole)
2.05End Isocratic Hold
15.060Linear Gradient (Separation of Target/Des-fluoro)
18.095Wash (Elute dimers/oligomers)
20.095Hold Wash
20.15Re-equilibration
25.05End of Run
Sample Preparation (Critical)
  • Solvent: 90:10 Water:Acetonitrile + 0.1% Formic Acid.

  • Concentration: 0.5 mg/mL.

  • Storage: Analyze within 12 hours. Keep at 4°C. Do not store in basic buffers.

Frequently Asked Questions (FAQs)

Q: Why do I see a new peak growing at the void volume (RT ~1.5 min) after 24 hours? A: This is 4-fluoropyrazole , the hydrolysis product. The N-sulfonyl bond has cleaved.[2] Ensure your sample diluent is acidic (pH 3-4) and the autosampler is cooled. Avoid using water/methanol mixtures as diluents for long-term storage; water/acetonitrile is preferred.

Q: Can I use a standard C18 column if I don't have a PFP column? A: You can try, but you will likely struggle to separate the des-fluoro impurity (where H replaces F). If you must use C18, use a high-carbon-load column (like an Agilent Zorbax Eclipse Plus C18) and a shallower gradient (e.g., 0.5% B/min slope) at a lower temperature (20°C).

Q: Why is the target peak tailing? A: While sulfonamides are generally robust, the pyrazole ring nitrogen can interact with silanols. Ensure your mobile phase contains a buffer (Ammonium Formate) rather than just acid modifier to provide ionic strength, which suppresses these secondary interactions.

References

  • Separation of Pyrazole Isomers & Derivatives: Title: Column chromatography conditions for separating pyrazole isomers. Source: BenchChem Technical Guides.
  • Fluorinated Stationary Phases

    • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
    • Source: LCGC Intern
    • URL:[Link]

  • Hydrolytic Stability of Pyrazole Sulfonamides

    • Title: Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives.[2]

    • Source: N
    • URL:[Link]

Sources

Validation & Comparative

Technical Guide: Sulfamoyl vs. N-Boc Directing Groups in Pyrazole Lithiation

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a high-level technical resource for drug discovery chemists, focusing on the mechanistic and practical advantages of sulfamoyl directing groups over N-Boc in pyrazole functionalization.

Executive Summary: The Stability-Selectivity Trade-off

In the functionalization of pyrazoles—a scaffold ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib)—the choice of protecting group (PG) dictates the success of C-H activation. While N-Boc (tert-butoxycarbonyl) is the industry standard for ease of removal, it fails critically in complex lithiation chemistries due to electrophilic susceptibility and thermal instability.

The N-Sulfamoyl (


) group  has emerged as the superior alternative for demanding sequences. Unlike Boc, the sulfamoyl moiety acts as a robust Directed Metalation Group (DMG)  that:
  • Coordinates Lithium Strongly: Via the sulfonyl oxygens, stabilizing the C5-lithio species.

  • Resists Nucleophilic Attack: Tolerates temperatures up to 0°C (vs. -78°C for Boc).

  • Enables "Halogen Dance": Stabilizes the lithiated intermediate long enough for thermodynamic equilibration (halogen migration) to occur without ring fragmentation.

Recommendation: Use N-Boc for simple N-protection or mild electrophilic trapping. Use N-Sulfamoyl for C5-lithiation, halogen dances, or when using "hard" electrophiles.

Mechanistic Divergence: Carbonyl vs. Sulfonyl

The failure of N-Boc in lithiation often stems from the "self-immolation" pathway where the alkyllithium attacks the Boc carbonyl. The sulfamoyl group avoids this via a tetrahedral geometry that sterically shields the sulfur center while presenting oxygen for chelation.

Comparative Mechanism Diagram

The following diagram illustrates the coordination modes and failure pathways.

G cluster_0 N-Boc (Kinetic Instability) cluster_1 N-Sulfamoyl (Thermodynamic Stability) Boc_Start N-Boc Pyrazole Boc_Coord C=O...Li Coordination (Weak) Boc_Start->Boc_Coord + R-Li Boc_Fail Nu- Attack at C=O (Ring Cleavage/Decomp) Boc_Coord->Boc_Fail T > -70°C Boc_Prod C5-Li Species (Transient < -70°C) Boc_Coord->Boc_Prod T = -78°C Sulf_Start N-SO2NMe2 Pyrazole Sulf_Coord S=O...Li Chelation (Strong 5-membered ring) Sulf_Start->Sulf_Coord + n-BuLi Sulf_Stable Stable C5-Li Species (Tolerates 0°C) Sulf_Coord->Sulf_Stable Direct C5 Deprotonation Sulf_Dance Halogen Dance (Equilibration) Sulf_Stable->Sulf_Dance If C4-Halogen present

Figure 1: Mechanistic comparison showing the vulnerability of the Boc carbonyl versus the chelating stability of the sulfonyl group.

Performance Data & Comparison

The following table synthesizes experimental observations comparing the two groups in the context of C5-lithiation (using n-BuLi or TMPLi).

FeatureN-Boc (

)
N-Sulfamoyl (

)
Lithiation Agent Requires TMPLi or LDA (non-nucleophilic)Tolerates n-BuLi (nucleophilic)
Temperature Stability Unstable > -70°C (Boc migration/attack)Stable up to 0°C (sometimes RT)
C5 Regioselectivity Good (Kinetic), but prone to equilibrationExcellent (Chelation Controlled)
Halogen Dance Rarely successful (Decomposes too fast)Highly Efficient (Standard Method)
Electrophile Scope Limited (Must be highly reactive)Broad (Aldehydes, Ketones, Halides)
Deprotection Easy (TFA or HCl, RT)Difficult (Acid reflux or

)
Atom Economy Poor (Loss of t-butyl mass)Moderate

The "Halogen Dance" Advantage

The "Halogen Dance" is a technique where a halogen (usually Br or I) at the C4 position migrates to C5 to generate a thermodynamically more stable lithiated species at C4. This allows functionalization of the difficult-to-access C4 position.

Why Sulfamoyl Wins: The dance requires the initial C5-lithio species to "live" long enough to undergo the isomerization. N-Boc species usually decompose before this equilibrium is reached.

Halogen Dance Workflow (N-Sulfamoyl)

Dance Start 4-Bromo-1-(dimethylsulfamoyl)pyrazole Step1 Lithiation (LDA, -78°C) Kinetic Deprotonation at C5 Start->Step1 Inter1 Intermediate A: 4-Br-5-Li-pyrazole Step1->Inter1 Step2 Isomerization (The Dance) Thermodynamic Equilibration Inter1->Step2 Fast Inter2 Intermediate B: 4-Li-5-Br-pyrazole (Stabilized by SO2 group) Step2->Inter2 Stable Step3 Quench (E+) Inter2->Step3 Final Product: 1-Sulfamoyl-4-E-5-Br-pyrazole Step3->Final

Figure 2: The Sulfamoyl-enabled halogen dance pathway. The stability of Intermediate A allows the transition to Intermediate B.

Validated Experimental Protocols

Protocol A: C5-Lithiation of N-Sulfamoyl Pyrazoles

This protocol utilizes the robustness of the sulfamoyl group to use n-BuLi, which is cheaper and more atom-economical than TMPLi.

  • Preparation: Dissolve 1-(N,N-dimethylsulfamoyl)pyrazole (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

  • Lithiation: Cool to -78°C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Note: Unlike Boc, you can allow this to warm to -20°C or 0°C for 30 minutes to ensure complete deprotonation without decomposition.

  • Trapping: Cool back to -78°C (if warmed) and add the electrophile (1.2 equiv) (e.g., aldehyde, alkyl halide,

    
    ).
    
  • Workup: Warm to RT, quench with sat.

    
    , extract with EtOAc.
    
Protocol B: Deprotection of the Sulfamoyl Group

The "Achilles Heel" of this DG is removal. Standard acid hydrolysis often fails or requires harsh reflux.

Method 1: Acidic Hydrolysis (Robust Substrates)

  • Reflux in 1.5N HCl / Dioxane or TFA/Water at 90°C for 2-4 hours.

  • Risk:[1] Can degrade sensitive functional groups installed during lithiation.

Method 2: Reductive Cleavage (Mild, Recommended)

  • Reagents:

    
     (2-3 equiv) in THF or 
    
    
    
    turnings in MeOH.
  • Procedure: Treat the substrate with

    
     in refluxing THF. This cleaves the S-N bond, releasing the free pyrazole and the sulfinic acid salt.
    
  • Citation: This method preserves C5 substitutions that might be acid-sensitive.

References

  • Knochel, P. et al. "Functionalization of Pyrazoles and Related Heterocycles." Chem. Rev. 2004.[2][3] (Seminal work on magnesiation/lithiation of pyrazoles).

  • Baran, P. S. "Heterocycle Lithiation Guide." Baran Lab Survival Guide. (General principles of DMG stability).

  • Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon Press.
  • Heinisch, G. et al. "Halogen Dance Reactions in Heterocycles." Heterocycles, 2005.[4][5] (Specifics on halogen migration thermodynamics).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Fluoropyrazole Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Fluorinated Pyrazole Sulfonamide Scaffold

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of medicinal chemistry. The fluorine atom, despite its simple nature, imparts profound changes to a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often enhancing therapeutic potential.[1] The fusion of a 4-fluoropyrazole moiety with a sulfonamide group creates a privileged scaffold found in a growing number of biologically active agents. Pyrazole and sulfonamide derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

This guide provides a comprehensive comparison of the key spectroscopic techniques used to elucidate and confirm the structures of these valuable compounds. As a self-validating system, the convergence of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy provides an unambiguous structural confirmation. We will delve into the causality behind experimental observations, comparing the spectral data of 4-fluoropyrazole sulfonamides with their non-fluorinated analogs to highlight the unique spectroscopic signatures introduced by the fluorine atom.

Core Spectroscopic Techniques: A Comparative Overview

The unambiguous characterization of a novel chemical entity relies on a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) : Provides the most detailed information about the molecular framework, including the connectivity of atoms, the chemical environment of nuclei, and through-bond and through-space correlations. For this class of compounds, ¹⁹F NMR is particularly diagnostic.

  • Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. It is highly effective for confirming the presence of the sulfonamide (SO₂) and N-H groups.

  • Mass Spectrometry (MS) : Determines the molecular weight of the compound and provides information about its structure through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • UV-Visible (UV-Vis) Spectroscopy : Probes the electronic transitions within the molecule, offering insights into the extent of conjugation and the presence of chromophores.[4][5]

The logical workflow for characterizing a newly synthesized compound is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation synthesis Synthesis of Derivative purification Purification (Crystallization/Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation purification->ms Sample Submission ir Infrared (IR) - Functional Groups purification->ir Sample Submission nmr NMR ('H, '³C, '¹⁹F) - Structural Backbone purification->nmr Sample Submission uv UV-Vis - Conjugated Systems purification->uv Sample Submission data_analysis Data Interpretation & Comparison ms->data_analysis ir->data_analysis nmr->data_analysis uv->data_analysis structure_elucidation Final Structure Elucidation data_analysis->structure_elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For 4-fluoropyrazole sulfonamides, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

  • Sulfonamide N-H Proton : The proton on the sulfonamide nitrogen typically appears as a broad singlet in the downfield region of the spectrum, often between δ 10.0 and 12.5 ppm, due to its acidic nature and hydrogen bonding capabilities.[3] Its chemical shift can be concentration and solvent-dependent.

  • Pyrazole Ring Protons : The chemical environment of the pyrazole ring protons is influenced by the substituents. In a 3,5-dimethyl-1H-pyrazole-4-sulfonamide, the two methyl groups appear as sharp singlets, typically around δ 2.3-2.5 ppm.[3] The N-H proton of the pyrazole ring itself also gives a broad signal, often above δ 10 ppm.[3]

  • Aromatic Protons : Protons on any phenyl rings attached to the sulfonamide group will appear in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns dictated by their substitution.

  • Effect of Fluorine : The key diagnostic feature is the influence of the fluorine at the C4 position. While there is no proton at C4 to observe directly, the fluorine atom will couple with the adjacent protons at C3 and C5 (if present), leading to additional splitting (J-coupling) in their signals. This through-space or through-bond coupling is a definitive indicator of the fluorine's position.

  • Pyrazole Ring Carbons : The carbons of the pyrazole ring show distinct chemical shifts. The carbon directly attached to the fluorine (C4) will exhibit a very large one-bond coupling constant (¹J_CF), typically in the range of 200-250 Hz, resulting in a doublet. This is the most unambiguous signal for confirming the position of the fluorine atom. The adjacent carbons (C3 and C5) will show smaller two-bond couplings (²J_CF).

  • Sulfonamide-Attached Carbons : The carbon atom of the pyrazole ring attached to the sulfonamide group (C4 in this case) will be significantly deshielded. For example, in N-(substituted)-3,5-dimethyl-1H-pyrazole-4-sulfonamides, the C4 carbon appears around δ 115 ppm.[3]

  • Other Carbons : Methyl and other aliphatic carbons will appear in the upfield region (δ 10-40 ppm), while aromatic carbons will be in the δ 110-150 ppm range.[3]

¹⁹F NMR is a highly sensitive technique used to directly observe the fluorine nucleus.

  • Chemical Shift : For a fluorine atom attached to an aromatic heterocyclic ring like pyrazole, the chemical shift is characteristic. Based on data from closely related fluoroimidazoles, the signal for a fluorine at the C4 position is expected in a distinct region of the spectrum, providing direct evidence of its presence.[6]

  • Coupling : The ¹⁹F spectrum will show couplings to adjacent protons (³J_HF), which can be confirmed with ¹H NMR. This reciprocal coupling confirms the connectivity around the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying key functional groups. For 4-fluoropyrazole sulfonamides, the spectrum is dominated by strong, characteristic absorptions of the sulfonamide moiety.[7][8]

  • S=O Stretching : The most prominent bands are from the sulfonyl group (SO₂). These appear as two distinct, strong absorptions:

    • Asymmetric Stretch : Typically found in the range of 1310-1340 cm⁻¹.[3][9]

    • Symmetric Stretch : Found in the range of 1130-1160 cm⁻¹.[3][9] The presence of both strong bands is definitive proof of the sulfonamide group.

  • N-H Stretching : A moderately strong, often broad, absorption band between 3200 and 3300 cm⁻¹ corresponds to the N-H stretch of the sulfonamide group.[3][9] If the pyrazole is N-unsubstituted, its N-H stretch will also appear in this region.

  • C-F Stretching : The carbon-fluorine bond stretch typically appears in the 1000-1100 cm⁻¹ region. However, this region often contains other signals ("fingerprint region"), so this band is less diagnostic on its own but contributes to the overall spectral signature.

  • Aromatic/Heteroaromatic Vibrations : C=C and C=N stretching vibrations from the pyrazole and any other aromatic rings appear in the 1400-1650 cm⁻¹ region.[3]

Mass Spectrometry (MS)

MS provides the molecular weight and, via fragmentation, clues to the molecule's structure.

  • Molecular Ion (M⁺) : High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. The measured mass of the molecular ion should match the calculated mass for the proposed formula of the 4-fluoropyrazole sulfonamide derivative to within a few parts per million (ppm).[3]

  • Fragmentation Pattern : The fragmentation of pyrazole derivatives is well-studied.[10][11] Key fragmentation pathways include:

    • Cleavage of the Pyrazole Ring : A predominant process is the cleavage of the weak N-N bond, often leading to the expulsion of molecules like HCN.[10]

    • Loss of SO₂ : Cleavage of the C-S or S-N bonds can lead to the loss of SO₂ (64 Da) or the entire sulfonyl-containing fragment.

    • Retro-Diels-Alder (RDA) : While less common for simple pyrazoles, RDA reactions can occur in more complex fused systems.[12]

The fragmentation pattern provides a "fingerprint" that can be used to distinguish isomers and confirm the core scaffold.

G M Molecular Ion [M]⁺ F1 [M - SO₂]⁺ M->F1 - SO₂ F2 [M - R-NH]⁺ M->F2 - ArSO₂NHR F3 [Pyrazole]⁺ M->F3 S-N Cleavage F4 [Sulfonyl]⁺ M->F4 C-S Cleavage F5 Loss of HCN from Pyrazole fragment F3->F5 - HCN

Caption: Representative fragmentation pathways for a pyrazole sulfonamide in Mass Spectrometry.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule.

  • π-π Transitions: Pyrazole derivatives and other aromatic components of the structure will exhibit strong absorptions in the UV region, typically between 240-300 nm, corresponding to π-π electronic transitions.[13]

  • Influence of Conjugation : The extent of conjugation significantly impacts the absorption maximum (λ_max). Extending the conjugated system, for example, by having an aromatic ring attached to the sulfonamide nitrogen, will shift the λ_max to a longer wavelength (a bathochromic or "red" shift).[5]

  • Comparison : While not as structurally informative as NMR or MS, comparing the UV-Vis spectra of a series of derivatives can provide valuable information on how different substituents affect the electronic structure of the chromophore.

Quantitative Data Summary: A Comparative Guide

The following tables summarize representative spectroscopic data for 4-fluoropyrazole sulfonamide derivatives and their non-fluorinated analogs, compiled from authoritative sources.

Table 1: Representative ¹H and ¹³C NMR Data

Nucleus Assignment Representative Chemical Shift (δ ppm) Key Feature / Comparison Source(s)
¹H Sulfonamide N-H 10.0 - 12.5 (broad s) Highly deshielded, solvent dependent. [3]
¹H Pyrazole N-H > 10.0 (broad s) Similar to sulfonamide N-H. [3]
¹H Pyrazole CH₃ 2.3 - 2.5 (s) Characteristic singlet for methyl groups. [3]
¹³C Pyrazole C4-F ~145-155 (doublet) Definitive signal . Large ¹J_CF coupling (~240 Hz). [14]
¹³C Pyrazole C3/C5 ~140-150 Shows smaller ²J_CF coupling. [3]

| ¹³C | Pyrazole CH₃ | 10 - 14 | Typical for methyl groups on a heterocycle. |[3] |

Table 2: Representative IR and MS Data

Technique Assignment Representative Value Key Feature / Comparison Source(s)
IR S=O Asymmetric Stretch 1310 - 1340 cm⁻¹ Strong, sharp band. Diagnostic for sulfonamides. [2][3]
IR S=O Symmetric Stretch 1130 - 1160 cm⁻¹ Strong, sharp band. Paired with asymmetric stretch. [2][3]
IR N-H Stretch 3200 - 3300 cm⁻¹ Moderate, often broad band. [9]
IR C-F Stretch 1000 - 1100 cm⁻¹ Moderate intensity, often in a crowded region. -
MS Molecular Ion Matches calculated mass HRMS confirms elemental formula. [3]

| MS | Major Fragments | Loss of SO₂, HCN | Fragmentation pattern confirms core structure. |[10][11] |

Experimental Protocols: A Guide to Best Practices

The trustworthiness of analytical data hinges on robust and reproducible experimental protocols.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation : Dissolve 5-10 mg of the purified 4-fluoropyrazole sulfonamide derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves many sulfonamides and allows for the observation of exchangeable N-H protons.[15]

  • Instrumentation : Record spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire spectra with a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

  • ¹³C NMR Acquisition : Acquire spectra using a proton-decoupled pulse sequence to obtain singlets for all unique carbons (unless C-F coupling is present). A sufficient number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition : Acquire spectra using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Chemical shifts are typically referenced to an external standard like CFCl₃ (δ 0.0 ppm).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is common. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Acquisition : Record the spectrum typically from 4000 to 400 cm⁻¹.

  • Background Correction : A background spectrum of the pure KBr pellet or the empty ATR crystal must be recorded and subtracted from the sample spectrum.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization : Electrospray Ionization (ESI) is a common technique for this class of molecules, typically run in positive or negative ion mode.[3]

  • Analysis : Introduce the sample into an HRMS instrument (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).

  • Data Analysis : Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated from the elemental formula. The mass difference should be less than 5 ppm.

References

  • Uno, T., Machida, K., & Hanai, K. (1975). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Journal of Pharmaceutical Sciences, 64(2), 292. [Link]

  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268. [Link]

  • van der Plas, H. C., & Still, I. W. J. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 3(12), 1663-1674. [Link]

  • Santos, D. F., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 16(5), 986-993. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society, 669-679. [Link]

  • ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. [Link]

  • Frizzo, C. P., et al. (2022). Mass spectral investigation of compounds 1 and 11-15. ResearchGate. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of some sulfonamide derivatives. International Journal of Physical Sciences, 7(3), 378-383. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. [Link]

  • Kumar, D., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology, 58(1), 93-99. [Link]

  • Titi, A., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives. Journal of Molecular Structure, 1205, 127625. [Link]

  • Wei, Y., et al. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 10, 918511. [Link]

  • Melandri, S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2824. [Link]

  • El-Boraey, H. A., & El-Din, A. A. S. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1642. [Link]

  • Doble, J. A., & Geiger, J. C. (1942). Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons. [Link]

  • Kumar, D., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. PubMed. [Link]

  • Melandri, S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PubMed. [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(30), 27341–27355. [Link]

  • Gümüş, M. H., et al. (2023). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Chemistry & Biodiversity, 20(4), e202201178. [Link]

  • Pal, S., & Giri, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(36), 7247-7278. [Link]

  • Uivarosi, V., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(13), 5183. [Link]

  • S-Afşin, S., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). South African Journal of Chemistry, 71, 137-148. [Link]

  • Joyce, M. V. (2019). Photolysis of fluorochemicals: Tracking fluorine, use of UV-LEDs, and computational insights. University of Iowa. [Link]

  • Uivarosi, V., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8196. [Link]

  • Annunziata, R., et al. (2021). 33S NMR spectra of sulfonium salts: Calculated and experimental. ResearchGate. [Link]

  • Nocentini, A., et al. (2019). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 20(18), 4618. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of Compound A. ResearchGate. [Link]

  • TMP Chem. (2015). Introduction to UV-vis Spectroscopy. YouTube. [Link]

  • The Organic Chemistry Tutor. (2019). UV-Vis Spectroscopy and Conjugated Systems. YouTube. [Link]

  • Kirk, K. L., & Cohen, L. A. (1976). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2-, 4-, and 5-Fluoro-1-methylimidazole. Journal of the American Chemical Society, 95(14), 4619-4624. [Link]

Sources

Comparative Thermal Stability of Fluorinated Pyrazole Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated pyrazoles are cornerstones of modern agrochemical and pharmaceutical design, valued for their metabolic robustness and lipophilicity. From a thermal stability perspective, the introduction of fluorine (F) and trifluoromethyl (


) groups generally enhances the thermal resistance of the pyrazole core compared to non-fluorinated alkyl analogs. However, this stability is heavily dependent on regiochemistry and the presence of other functional groups.

This guide provides a technical comparison of common fluorinated pyrazole building blocks, distinguishing between the thermally stable "scaffold" molecules and high-energy nitro-substituted variants. It includes experimental protocols for validating safety margins during scale-up.

Part 1: Stability Assessment Logic

Before interpreting data, researchers must distinguish between volatility (evaporation) and decomposition (bond breaking). The following workflow outlines the decision matrix for handling these reagents.

StabilityAssessment Start New Fluorinated Pyrazole Sample DSC Run DSC (30-400°C @ 5°C/min) Start->DSC TGA Run TGA (Open Pan) Start->TGA Analyze Analyze Transitions DSC->Analyze TGA->Analyze Hazard Exothermic Onset < 200°C Analyze->Hazard Sharp Exotherm (>500 J/g) Stable Endotherm Only (Melting/Boiling) Analyze->Stable Mass Loss w/o Exotherm Reject Reject Hazard->Reject Do Not Scale Without ARC Testing Proceed Proceed Stable->Proceed Safe for Standard Reaction Conditions

Figure 1: Thermal Safety Assessment Workflow. Differentiates between benign phase changes and hazardous decomposition events.

Part 2: Comparative Performance Data

The following table contrasts the thermal properties of standard fluorinated building blocks against a high-energy nitro-analog. Note that while the C-F bond adds stability, the introduction of nitro groups (


) drastically reduces 

(decomposition onset temperature).
Compound ClassSpecific Building BlockCAS No.[1][2][3][4]Melting Point (

)
Thermal Behavior (

)
Safety Profile
Monofluorinated 4-Fluoropyrazole 13326-10-867–70 °CStable > 200°CToxic (H311, H372). Thermally stable but biologically hazardous. Handle with extreme care.
Trifluoromethyl 3-(Trifluoromethyl)pyrazole 20154-03-488–90 °CStable > 250°CIrritant. High thermal stability due to strong C-F bonds. Volatile at high temps before decomposing.
N-Methylated 3-Methyl-5-(trifluoromethyl)pyrazole 10010-93-289 °CStable > 220°CIrritant. N-methylation prevents tautomerization, generally lowering MP compared to NH analogs, but maintaining high thermal stability.
Nitro-Substituted 3,4,5-Trinitropyrazole (TNP)Reference80–90 °CDecomposes ~226°C Explosive Hazard. The presence of nitro groups overrides the stability of the pyrazole ring. Violent decomposition.
Key Technical Insights
  • The Fluorine Effect: The C-F bond energy (~116 kcal/mol) is significantly higher than C-H (~99 kcal/mol). Replacing hydrogen with a trifluoromethyl group at the 3-position generally raises the thermal decomposition threshold, making these ideal for high-temperature cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Regiochemistry (3- vs 4- position): 4-fluoropyrazoles are electronically distinct. The fluorine at the 4-position feeds electron density back into the ring via resonance, whereas a 3-

    
     group is strongly electron-withdrawing. While both are thermally stable, the 4-fluoro variants are often more susceptible to nucleophilic attack at elevated temperatures.
    
  • The Nitro Warning: Researchers often assume "pyrazoles are stable." This is false if nitro groups are present. As shown with TNP, the decomposition onset drops, and the energy release (enthalpy) increases to dangerous levels.

Part 3: Mechanistic Analysis of Stability

Understanding why a building block fails is as important as knowing when it fails.

Electronic Stabilization

The pyrazole ring is aromatic (


 electrons). Thermal decomposition usually involves the rupture of the N-N bond or ring opening.
  • 
     Stabilization:  The strong electron-withdrawing nature of the 
    
    
    
    group pulls electron density away from the ring carbons, strengthening the C-C bonds and making the ring less susceptible to oxidative degradation.
  • N-H Trigger: In energetic pyrazoles, the N-H proton is often the "trigger" for decomposition. Hydrogen transfer initiates ring opening. N-methylation (as seen in 3-Methyl-5-(trifluoromethyl)pyrazole) removes this trigger, often slightly improving thermal stability limits, though it may lower the melting point due to disrupted hydrogen bonding networks in the crystal lattice.

Decomposition Pathways

Decomposition Substrate Fluorinated Pyrazole Heat Heat Input (>250°C) Substrate->Heat PathA Path A: Volatilization (Intact Molecule) Heat->PathA Standard Building Blocks (e.g., 3-CF3-Pyrazole) PathB Path B: N-N Homolysis (Radical Formation) Heat->PathB High Energy Input PathC Path C: Ring Opening (HCN / Nitrile Release) PathB->PathC

Figure 2: Thermal fate of fluorinated pyrazoles. Most building blocks volatilize (Path A) before decomposing, whereas nitro-variants follow Path B/C.

Part 4: Experimental Protocol (DSC/TGA)

To generate the data required for the table above, or to validate a new lot of material, follow this self-validating protocol.

Equipment
  • Differential Scanning Calorimeter (DSC): (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+)

  • Thermogravimetric Analyzer (TGA): For distinguishing mass loss (boiling) from decomposition.

Step-by-Step Methodology
  • Calibration:

    • Calibrate temperature and heat flow using an Indium standard (

      
      , 
      
      
      
      ).
    • Self-Validation: The onset temperature of Indium must be within

      
       of standard.
      
  • Sample Preparation:

    • Weigh 2–5 mg of the fluorinated pyrazole into a Gold-plated High-Pressure Crucible (if testing for explosive potential) or a standard Aluminum Pan with Pinhole lid (for standard stability).

    • Note: Using a pinhole allows volatiles to escape, preventing pressure rupture which can mimic an exothermic event.

  • Method Parameters:

    • Equilibrate:

      
      .
      
    • Ramp:

      
       to 
      
      
      
      .
    • Purge Gas: Nitrogen (

      
      ).
      
  • Data Interpretation (The "Rule of 100"):

    • Identify

      
       (tangential onset of the exothermic decomposition peak).
      
    • Safety Rule: The Maximum Process Temperature (

      
      ) should be 
      
      
      
      .
    • Example: If 3-(trifluoromethyl)pyrazole shows a decomposition exotherm starting at

      
      , do not heat the reaction mass above 
      
      
      
      .

References

  • Vertex AI Search. (2026).[5] Safety Data Sheet: 4-Fluoropyrazole. Sigma-Aldrich.

  • Vertex AI Search. (2026).[5] Safety Data Sheet: 3-Methyl-5-(trifluoromethyl)pyrazole. TCI Chemicals.

  • Zhou, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI, Molecules.

  • Vertex AI Search. (2026).[5][6] Physical Properties of 3-(Trifluoromethyl)pyrazole. Fisher Scientific.

  • Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.